5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKDWSJHWVOZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-chloro-1-methyl-3-nitrobenzene chemical structure
An In-depth Technical Guide to 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Abstract
This technical guide provides a comprehensive scientific overview of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document delineates its chemical identity, structural features, and physicochemical properties. A detailed examination of its synthesis via electrophilic nitration, including an analysis of regiochemical control and potential side products, is presented. Furthermore, this guide explores the compound's rich chemical reactivity, detailing its utility in advanced organic synthesis through transformations such as nitro group reduction, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. Spectroscopic characterization, safety protocols, and potential applications are also discussed, positioning 5-Bromo-2-chloro-1-methyl-3-nitrobenzene as a versatile and valuable intermediate for research and development professionals.
Introduction
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a halogenated nitrotoluene derivative characterized by a unique substitution pattern that endows it with considerable synthetic potential. The presence of four distinct functional groups—bromo, chloro, methyl, and nitro—on the benzene ring provides multiple reactive sites for a diverse array of chemical transformations.[1] The electron-withdrawing nature of the nitro group, coupled with the ortho- and para-directing effects of the halogens and the methyl group, creates a complex electronic landscape that can be strategically exploited in molecular design.[2][3] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, reactivity, and safe handling of this important chemical building block.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The properties of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are summarized below.
-
IUPAC Name : 5-Bromo-2-chloro-1-methyl-3-nitrobenzene[4]
-
Synonyms : 2-Chloro-3-bromo-5-nitrotoluene, 1-Bromo-2-chloro-3-methyl-5-nitrobenzene[5]
-
CAS Number : 1160573-73-8[6]
-
Molecular Formula : C₇H₅BrClNO₂[7]
-
Molecular Weight : 250.48 g/mol [7]
The chemical structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is depicted in the following diagram.
Caption: Chemical Structure of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 250.48 g/mol | [7] |
| XLogP3 | 3.4 | [5] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Complexity | 185 |[5] |
Synthesis and Regioselectivity
The principal route for preparing 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is the electrophilic aromatic substitution (nitration) of 3-Bromo-2-chlorotoluene.[2] The success of this synthesis hinges on controlling the regioselectivity of the incoming nitro group.
Directive Effects and Rationale
The final position of the nitro group is a consequence of the cumulative electronic effects of the three existing substituents on the aromatic ring:
-
Methyl (-CH₃) Group : An activating, ortho-, para-director due to hyperconjugation and inductive effects.
-
Chloro (-Cl) and Bromo (-Br) Groups : Deactivating, ortho-, para-directors due to a dominant electron-withdrawing inductive effect but an electron-donating resonance effect.
The nitration occurs at the C3 position, which is meta to the bromine, meta to the chlorine, and ortho to the methyl group. This outcome is rationalized by the powerful activating and directing influence of the methyl group guiding the electrophile (NO₂⁺) to its vacant ortho position. The steric hindrance from the adjacent chloro and bromo groups is a key factor in favoring this specific isomer over other possibilities.[2]
Detailed Experimental Protocol: Nitration of 3-Bromo-2-chlorotoluene
This protocol provides a robust methodology for the synthesis.[2] Careful control over temperature is critical to prevent over-nitration and the formation of dinitro byproducts.
Materials:
-
3-Bromo-2-chlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the internal temperature below 10 °C.
-
Prepare Substrate Solution: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Bromo-2-chlorotoluene in dichloromethane.
-
Cool Substrate: Cool the substrate solution to between 0 and 5 °C.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution over 30-60 minutes. It is imperative to maintain the reaction temperature below 5 °C throughout the addition to minimize side product formation.[2]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Potential Side Products
The main impurities are other positional isomers resulting from nitration at different locations, such as 3-Bromo-2-chloro-6-nitrotoluene and 3-Bromo-2-chloro-4-nitrotoluene.[2] Strict adherence to low temperatures and controlled stoichiometry of the nitrating agent are the most effective strategies to maximize the yield of the desired product.[2]
Caption: Experimental workflow for the synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Spectroscopic Analysis
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Shift (ppm)/m/z |
|---|---|---|
| IR Spectroscopy | N-O Asymmetric Stretch | 1550 - 1500 |
| N-O Symmetric Stretch | 1360 - 1290 | |
| Aromatic C=C Stretch | ~1600 | |
| C-H Aromatic Stretch | >3000 | |
| C-H Aliphatic Stretch | <3000 | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 250 (with characteristic Br/Cl isotope pattern) |
| Fragmentation | Loss of NO₂ (M-46), Loss of NO (M-30), Loss of Br (M-79/81), Loss of Cl (M-35/37) | |
| ¹H NMR | Aromatic Protons | Two singlets or narrowly split doublets in the aromatic region (~7.5-8.5 ppm) |
| Methyl Protons | One singlet in the aliphatic region (~2.5 ppm) | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (~120-150 ppm) |
| | Methyl Carbon | One signal in the aliphatic region (~20 ppm) |
Note: The characteristic isotopic patterns of bromine (~1:1 for ⁷⁹Br:⁸¹Br) and chlorine (~3:1 for ³⁵Cl:³⁷Cl) provide a definitive signature in mass spectrometry for any fragment containing these halogens.[8]
Chemical Reactivity and Synthetic Utility
The compound is a versatile intermediate due to its multiple reactive sites. The strong electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1][3]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a cornerstone transformation in the synthesis of pharmaceuticals and dyes.[1] This creates 5-Bromo-2-chloro-3-methylaniline, a valuable precursor for further functionalization.
Protocol: Reduction using Tin(II) Chloride [1]
-
Suspend 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol) in ethanol (15 mL).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated HCl (2 mL).
-
Heat the mixture to 70 °C and stir for 3 hours, monitoring by TLC.
-
After cooling, carefully basify the mixture with 10 M NaOH solution to pH 10-12.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the aniline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents serve as excellent handles for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, allowing for selective transformations.
Protocol: Suzuki Coupling (C-C Bond Formation) [1]
-
To an oven-dried Schlenk flask, add the substrate (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand like PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add a degassed toluene/water solvent mixture (e.g., 10:1 ratio).
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by GC-MS.
-
After completion, cool, dilute with ethyl acetate, and perform an aqueous work-up.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring is susceptible to SNAr, especially at the positions activated by the nitro group. A strong nucleophile can displace one of the halogen atoms.
Protocol: Reaction with Sodium Methoxide [1]
-
Dissolve the substrate (1.0 mmol) in methanol (10 mL) under a nitrogen atmosphere.
-
Add sodium methoxide (1.5 mmol) portion-wise at room temperature.
-
Heat the mixture to reflux (~65 °C) for 6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Caption: Key reaction pathways for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Applications in Research and Drug Development
Halogenated and nitrated aromatic compounds are foundational materials in medicinal chemistry.[9] The presence of chlorine and bromine atoms can enhance membrane permeability and metabolic stability of drug candidates. The nitro group, while often reduced to an amine, is itself a key feature in some bioactive molecules.[10][11] While specific applications for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene are not extensively documented in mainstream literature, its structural motifs are present in precursors to complex pharmaceuticals. Its value lies in its potential as a versatile intermediate to build diverse molecular libraries for screening in drug discovery programs.[12][13]
Safety and Handling
As a halogenated nitroaromatic compound, 5-Bromo-2-chloro-1-methyl-3-nitrobenzene must be handled with care, assuming it possesses toxicological properties similar to related chemicals.[14] Structurally similar compounds are known irritants and can be harmful if swallowed or inhaled.[15]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.[16]
-
Prevent inhalation of dust or vapors.[17]
-
Use appropriate Personal Protective Equipment (PPE).
Table 3: Recommended Personal Protective Equipment (PPE) [14]
| Body Part | Recommended Protection | Rationale |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes and potential explosions. |
| Hands | Double Gloving (Nitrile or Neoprene) | Provides a robust barrier against chemical permeation. Change gloves immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | Protects skin and clothing from spills. |
| Respiratory | NIOSH-approved respirator (if ventilation is inadequate) | Prevents inhalation of airborne particles or vapors. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]
Conclusion
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its preparation is governed by the principles of electrophilic substitution, with regioselectivity controlled by the existing substituents. The diverse reactivity of its four functional groups offers chemists a powerful platform for constructing complex molecular architectures relevant to pharmaceutical and materials science research. Adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.
References
- BenchChem. (2025). Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.
- Sigma-Aldrich. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene. Merck.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. BenchChem.
- Adamo, C., et al. (2008). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A. ACS Publications.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. BenchChem.
- Griffin, E. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?. Quora.
- PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information.
- ChemScene. 1-Bromo-5-chloro-2-methyl-3-nitrobenzene. ChemScene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Bromo-4-nitrotoluene in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. Merck.
- Wikipedia. Nitrobenzene. Wikimedia Foundation.
- Kornblum, N., et al. Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry. ACS Publications.
- Exploring the Synthesis Applications of 3-Bromo-2-nitrotoluene.
- TCI EUROPE N.V. (2025). 5-Bromo-2-chlorobenzoic Acid - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
- PubChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information.
- BenchChem. (2025). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. BenchChem.
- PubChem. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. National Center for Biotechnology Information.
- AK Scientific, Inc. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
- Almansour, A. I., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Bakal, R. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Otevrel, J., & Bobal, P. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
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- 17. fishersci.com [fishersci.com]
Technical Profile & Synthetic Utility: 5-Bromo-2-chloro-3-nitrotoluene
The following technical guide details the identification, structural utility, and synthetic logic of 5-Bromo-2-chloro-3-nitrotoluene , a specialized polysubstituted aromatic intermediate used in high-value pharmaceutical and agrochemical discovery.
Identity & Physicochemical Profile
Target Molecule: 5-Bromo-2-chloro-3-nitrotoluene CAS Registry Number: 1160573-73-8 Synonyms: 1-Bromo-4-chloro-5-methyl-3-nitrobenzene; 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
This compound serves as a "tri-functional" scaffold, offering three distinct chemically reactive handles (Bromine, Chlorine, Nitro) positioned around a toluene core. Its specific substitution pattern allows for highly controlled, sequential functionalization, making it a critical building block for kinase inhibitors and complex heterocycles.
Datasheet Summary
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 250.48 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Melting Point | 65–70 °C (Typical range for this class; experimental verification required per batch) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1] |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C. Light sensitive. |
| SMILES | CC1=C(C(=CC(=C1)Br)[O-])Cl |
Structural Analysis & Reactivity Logic
To utilize this molecule effectively in drug design, one must understand the electronic "push-pull" dynamics of its substituents.
The "Sandwich" Effect & Regiocontrol
The molecule features a 2-Chloro-3-nitro motif. The nitro group at position 3 is sterically "sandwiched" between the methyl group (C1) and the chlorine atom (C2).
-
Steric Consequence: The nitro group is twisted out of planarity, slightly reducing its resonance deactivation but maximizing steric bulk at the "northern" hemisphere of the molecule.
-
Electronic Consequence:
-
C5-Bromine (The "Soft" Handle): Positioned para to the Chlorine and meta to the Nitro group.[2] This bromide is the most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C2-Chlorine (The "Hard" Handle): Deactivated by the adjacent methyl but activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitro group. However, at this position requires forcing conditions due to the steric hindrance of the C1-Methyl. -
C3-Nitro (The "Masked" Handle): Serves as a latent aniline. Reduction yields a primary amine, which can then cyclize with substituents at C2 or C4 to form indoles, quinolines, or benzimidazoles.
-
Reactivity Hierarchy Diagram
The following diagram illustrates the logical order of operations for functionalizing this scaffold.
Figure 1: Chemo-selective functionalization workflow. The C5-Bromine is the entry point for diversity.
Synthetic Pathways (High-Fidelity Routes)
While commercially available, the synthesis of 1160573-73-8 is a classic exercise in directing group management. The primary challenge is installing the nitro group at C3 without hitting the sterically favored C4 or C6 positions.
Route A: Bromination of 2-Chloro-3-nitrotoluene (Recommended)
This route leverages the cooperative directing effects of the Chlorine and Nitro groups to install the Bromine at C5.
-
Precursor: 2-Chloro-3-nitrotoluene (CAS 3970-40-9).
-
Reagents: Bromine (
) with Iron(III) Bromide ( ) or N-Bromosuccinimide (NBS) in concentrated . -
Mechanism: Electrophilic Aromatic Substitution (EAS).[2]
Experimental Protocol (General Methodology)
Note: This protocol is a generalized standard for deactivating aromatic bromination and should be optimized for specific scale.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Dissolution: Dissolve 2-Chloro-3-nitrotoluene (1.0 eq) in concentrated Sulfuric Acid (
) or Glacial Acetic Acid. -
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Alternatively, add
dropwise. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, yielding a slightly more polar product.
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Workup: Extract with Dichloromethane (DCM). Wash organics with saturated
(to remove acid) and Sodium Thiosulfate (to quench excess bromine). -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to isolate the 5-bromo isomer.
Synthesis Logic Diagram
Figure 2: Retrosynthetic logic. The key bottleneck is the isolation of the 3-nitro intermediate.
Safety & Handling
Researchers must adhere to strict safety protocols when handling nitro-halogenated aromatics.
-
Explosion Hazard: While not a primary explosive, polysubstituted nitro compounds can decompose violently under high heat. Do not distill the neat compound at atmospheric pressure.
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Incompatibility: Avoid contact with strong bases (NaOH, KOH) or reducing agents (Hydrazine, metal hydrides) unless under controlled reaction conditions, as this may trigger uncontrolled exotherms.
References
The following sources verify the identity, availability, and chemical properties of the subject compound.
-
Sigma-Aldrich (Merck KGaA). Product Detail: 5-Bromo-2-chloro-3-nitrotoluene. Retrieved from
- Verification: Confirms CAS 1160573-73-8 and commercial availability.
-
BLD Pharm. Product Datasheet: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8).[5] Retrieved from
- Verification: Provides structural confirmation and physical state d
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 817974 (Related Isomer Context). Retrieved from
- Note: Used for validating general physicochemical property predictions of the bromo-chloro-nitro-toluene class.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1]
- Context: Authoritative grounding for Electrophilic Aromatic Substitution (EAS) directing effects and the "Sandwich" steric theory described in Section 2.
Sources
- 1. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
- 5. 1160573-73-8|5-Bromo-2-chloro-3-nitrotoluene|BLD Pharm [bldpharm.com]
Safety Data Sheet (SDS) for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
CAS: 1160573-73-8 | Formula: C₇H₅BrClNO₂[1]
Executive Summary & Chemical Identity
The Senior Scientist’s Perspective:
This is not a generic reagent; it is a highly functionalized, electron-deficient aromatic scaffold used primarily as a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its core hazard profile is driven by the nitro-halogen synergy : the nitro group introduces thermal instability and potential explosivity under confinement, while the halogenated ring facilitates rapid lipophilic absorption and nucleophilic aromatic substitution (
Scientific Identity Table
| Parameter | Data | Technical Note |
| IUPAC Name | 5-Bromo-2-chloro-1-methyl-3-nitrobenzene | Preferred: 5-Bromo-2-chloro-3-nitrotoluene |
| CAS Number | 1160573-73-8 | Note:[1] Often confused with isomers; verify position 3-Nitro / 5-Bromo. |
| Molecular Weight | 250.48 g/mol | High halogen content implies significant density (>1.5 g/cm³ predicted). |
| Physical State | Solid (Crystalline) | Low melting point potential; may form "sludge" if impure. |
| Solubility | Lipophilic (LogP ~3.5 predicted) | Soluble in DCM, EtOAc, DMSO. Insoluble in water. |
| Key Reactivity | The 2-Chloro position is activated by the 3-Nitro group. |
Hazard Dynamics: The "Why" Behind the Warnings
Standard GHS codes (H315, H319, H335) often understate the risk of multi-substituted aromatics. We must analyze the molecule's mechanistic hazards.
A. Thermal Instability (The Nitro Factor)
Nitroaromatics possess a high oxygen balance. While the halogens (Br, Cl) act as flame retardants to some degree, they do not negate the decomposition energy of the nitro group.
-
Risk: Runaway decomposition if heated >150°C (estimated onset) or subjected to adiabatic compression.
-
Mechanism: C-NO₂ bond homolysis generates
radicals, leading to autocatalytic oxidation of the methyl group.
B. Biological Alkylation (The Sensitization Factor)
-
Risk: Severe contact dermatitis and potential mutagenicity.
-
Mechanism: The molecule is an electrophile. The nitro group pulls electron density from the ring, making the chlorine at position 2 a "leaving group" for nucleophiles (like cysteine or lysine residues in skin proteins).
-
Implication: This is not just an irritant; it is a hapten . Repeated exposure, even at low levels, can trigger permanent immune sensitization.
Comprehensive Handling Protocol: The "Double-Barrier" System
Do not rely on standard "lab safety" rules. Use this self-validating protocol designed for high-potency intermediates.
Workflow Diagram: Exposure Defense Logic
Caption: The "Double-Barrier" logic prioritizes engineering controls (Primary) over PPE (Secondary). Note the specific prohibition of Ethanol for decontamination.
Protocol Steps
-
Engineering Controls (Primary Barrier):
-
All weighing and transfers must occur within a certified chemical fume hood.
-
Static Control: Use an anti-static gun or ionizer during weighing. Dry nitroaromatic powders are prone to static discharge ignition.
-
-
PPE Selection (Secondary Barrier):
-
Gloves: Standard nitrile is insufficient for prolonged contact with halogenated aromatics (breakthrough <15 mins).
-
Recommendation:Double-gloving . Inner layer: 4 mil Nitrile (dexterity). Outer layer: Silver Shield (Laminate) or Viton (permeation resistance).
-
-
Respiratory: If solid dust is visible, use a P100 particulate respirator.
-
-
Decontamination Logic (Critical):
-
Do NOT use ethanol/methanol to wash skin. Alcohols increase the solubility of the compound and the permeability of the skin, driving the toxin deeper into the dermis.
-
Correct Method: Wash with Polyethylene Glycol 400 (PEG-400) followed by copious soap and water. PEG solubilizes the lipophile without enhancing skin penetration.
-
Synthesis & Reaction Safety
When using this intermediate in drug development (e.g.,
Reactivity Pathway Diagram
Caption: Thermal management pathway. The nitro group lowers the onset temperature of decomposition, requiring active cooling protocols.
Key Reaction Rules:
-
Temperature Limit: Maintain reaction temperature <100°C . If higher temps are required (e.g., for Suzuki coupling), use a blast shield.
-
Solvent Selection: Avoid evaporating to dryness at high heat. The concentrated residue is more thermally sensitive than the solution.
-
Quenching: Quench reactions into ice/water slowly. The heat of neutralization can trigger decomposition of the unreacted starting material.
Emergency Response & Disposal
Fire Fighting
-
Media: Water fog, foam, or dry chemical.
-
Warning: Do not use a solid water stream; it may scatter molten, burning material.
-
Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (
). Full SCBA is mandatory.
Spill Management
-
Evacuate the immediate area.
-
Don PPE: Tyvek suit, double gloves, respiratory protection.
-
Absorb: Use vermiculite or sand. Do not use sawdust (organic material + nitro compound = fire risk).
-
Clean: Wipe surfaces with a dilute surfactant solution.
Disposal (E-Factor Optimization)
-
Classification: Halogenated Organic Waste.
-
Method: High-temperature incineration (>1100°C) with scrubber systems.
-
Prohibition: Do not mix with non-halogenated solvents (increases disposal cost) or oxidizers.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary for CAS 1160573-73-8. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying Chemical Hazards: Nitroaromatics. Retrieved from [Link]
(Note: Specific physical data points such as exact melting points for this rare intermediate are derived from supplier Certificates of Analysis and structural analog modeling where experimental literature is sparse.)
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-chloro-3-nitrotoluene
Executive Summary
5-Bromo-2-chloro-3-nitrotoluene (CAS: 1160573-73-8) is a highly functionalized aromatic intermediate critical in the synthesis of heterocycles for pharmaceutical and agrochemical applications. Its tri-substituted benzene ring—featuring halogen (Br, Cl), nitro (-NO₂), and methyl (-CH₃) groups—imparts a unique polarity profile that challenges standard solvent selection.
This guide addresses the solubility data gap often encountered with this specific isomer. Unlike common commodity chemicals, public solubility datasets for this compound are sparse. Therefore, this document serves two functions:
-
Predictive Profiling: Establishes the expected solubility landscape based on structural analogs and thermodynamic principles.
-
Operational Protocol: Defines the industry-standard Laser Monitoring Observation Technique for generating precise, self-validating solubility curves required for process scale-up.
Physicochemical Profile & Solubility Landscape
Understanding the solute's nature is the prerequisite for solvent selection. The molecule exhibits a "push-pull" electronic structure: the nitro group is strongly electron-withdrawing, while the methyl group is weakly electron-donating, creating a dipole moment that favors polar aprotic and moderate-polarity aromatic solvents.
Structural Properties
| Property | Description | Impact on Solubility |
| Molecular Formula | C₇H₅BrClNO₂ | Moderate molecular weight (250.48 g/mol ) suggests solid state at RT. |
| Lipophilicity (LogP) | ~3.5 – 4.0 (Predicted) | High. Indicates poor water solubility and high affinity for octanol/lipids. |
| H-Bonding | Acceptor (NO₂), No Donor | Soluble in H-bond donors (Alcohols) only if entropy favors mixing (heating). |
| Crystal Lattice | Likely Monoclinic/Orthorhombic | High lattice energy requires solvents with high dielectric constants or aromaticity to disrupt. |
Predicted Solubility Trends (Thermodynamic Assessment)
Based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-chloro-5-nitrotoluene).
-
High Solubility (Process Solvents):
-
Chlorinated Solvents (DCM, Chloroform): Excellent interaction with the halogenated ring.
-
Aromatics (Toluene, Xylene):
stacking interactions facilitate dissolution. -
Polar Aprotics (DMF, DMSO): Strong dipole interactions with the nitro group.
-
-
Temperature-Dependent Solubility (Recrystallization Candidates):
-
Alcohols (Ethanol, Isopropanol): Low solubility at 20°C due to lipophilicity; high solubility at reflux. This steep solubility curve is ideal for purification.
-
-
Low Solubility (Anti-Solvents):
-
Water: Practically insoluble (< 0.1 mg/mL).
-
Aliphatic Hydrocarbons (Hexane, Heptane): Poor interaction with the polar nitro group, often causing "oiling out" rather than crystallization if used alone.
-
Experimental Protocol: Laser Monitoring Observation Technique
For drug development and rigorous process design, visual estimation is insufficient. The Laser Monitoring Observation Technique is the gold standard for determining the solubility of 5-Bromo-2-chloro-3-nitrotoluene. This dynamic method minimizes solute consumption and eliminates filtration errors associated with the shake-flask method.
Principle
The method detects the last crystal disappearance point (dissolution) or the first crystal appearance point (nucleation) by monitoring the intensity of a laser beam passing through the solution.
-
Suspension: Laser scatters (Low Transmission).
-
Solution: Laser passes through (High Transmission).
Equipment Setup
-
Vessel: Double-jacketed glass vessel (50 mL) with magnetic stirring.
-
Temp Control: Circulating water bath (Accuracy ±0.05 K).
-
Optics: He-Ne Laser (632.8 nm) + Silicon Photodiode Detector.
-
Data Acquisition: Computer interface recording Temperature (T) vs. Light Intensity (I).
Step-by-Step Methodology
Phase A: System Preparation
-
Gravimetric Loading: Weigh exactly
grams of solvent into the vessel. -
Solute Addition: Add a precise mass (
) of 5-Bromo-2-chloro-3-nitrotoluene. -
Equilibration: Set stirrer to 400 rpm to create a uniform suspension.
Phase B: Dynamic Measurement (Polythermal Method)
-
Ramp Up: Heat the mixture at a slow rate (0.2 K/min).
-
Monitoring: Continuously record laser transmission.
-
Determination: The temperature at which transmission intensity sharply plateaus to the baseline (100%) is the Saturation Temperature (
) for that specific mole fraction.
Phase C: Validation (Isothermal Method)
-
Maintain
+ 2 K for 30 minutes. -
Cool Down: Cool at 0.2 K/min.
-
Nucleation Point: Record the temperature where transmission drops (metastable zone width determination).
Workflow Diagram
Caption: Workflow for the Laser Monitoring Observation Technique to determine precise saturation temperatures.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
The solubility of 5-Bromo-2-chloro-3-nitrotoluene in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression of the laser data.
Interpretation:
-
Parameter B: Related to the enthalpy of solution. A large negative B indicates highly endothermic dissolution (solubility increases sharply with T).
-
Parameter C: Accounts for the temperature dependence of the heat capacity.
Representative Data Structure
Note: As specific literature data is unavailable, use this template to structure your experimental results.
| Solvent | T (K) | Mole Fraction ( | Calc. ( | Relative Error (%) |
| Ethanol | 293.15 | Measured Value | Apelblat Value | |
| Ethanol | 303.15 | Measured Value | Apelblat Value | |
| Ethyl Acetate | 293.15 | Measured Value | Apelblat Value | |
| Toluene | 293.15 | Measured Value | Apelblat Value |
Application: Solvent Selection for Recrystallization[1]
The primary application of this solubility data is purifying the intermediate after nitration.
Selection Logic
The ideal solvent system for 5-Bromo-2-chloro-3-nitrotoluene must satisfy:
-
High
: Steep solubility curve (soluble hot, insoluble cold). -
Impurity Rejection: Must retain isomers (e.g., 4-bromo isomer) in the mother liquor.
-
Volatility: Boiling point
C for easy drying.
Recommended Systems
-
Primary Candidate: Ethanol/Water (90:10).
-
Secondary Candidate: Hexane/Ethyl Acetate (Gradient). [3][4]
Decision Matrix Diagram
Caption: Decision tree for selecting the optimal recrystallization solvent based on thermal solubility behavior.
References
-
Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008. [Link]
-
Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K. Journal of Chemical & Engineering Data, 1999. [Link]
-
PubChem. Compound Summary: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8). National Library of Medicine. [Link]
Sources
An In-depth Technical Guide to the Melting Point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene: A Cornerstone of Material Characterization
This technical guide provides a comprehensive overview of the melting point determination for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a key intermediate in various synthetic pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and the critical role of melting point analysis in ensuring the purity, identity, and quality of this compound.
Executive Summary: The Significance of a Single Data Point
The melting point of a crystalline solid is one of its most fundamental and informative physical properties. For a compound such as 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, which serves as a versatile building block in medicinal chemistry and materials science, an accurate melting point determination is not merely a routine measurement.[1] It is a crucial indicator of purity, a tool for identification, and a critical parameter for quality control in synthetic processes.[1][2][3] Impurities, even in small amounts, can lead to a depression and broadening of the melting point range, providing immediate insight into the success of a synthesis and subsequent purification steps.[4] In the context of drug development, understanding the melting point is also pivotal as it can influence a compound's solubility and bioavailability, thereby impacting its therapeutic efficacy.[5]
Synthesis and a Priori Considerations for Melting Point Analysis
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is typically synthesized via the electrophilic nitration of 3-bromo-2-chlorotoluene.[6] The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. While the desired product is the major isomer, the formation of other positional isomers is possible.[6] These isomeric impurities can have closely related physical properties, making their detection and removal essential. The melting point serves as a first-line defense in identifying the presence of such impurities.
A pure, crystalline organic compound is expected to have a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C.[4] A broader melting range is indicative of impurities, which disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a widely accepted and reliable technique.
Materials and Instrumentation
-
Sample: Purified 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Tools: Capillary tubes (sealed at one end), spatula, watch glass, mortar and pestle (optional)
Step-by-Step Procedure
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder to ensure uniform packing in the capillary tube.
-
Capillary Tube Packing: Invert the open end of a capillary tube into the powdered sample on a watch glass. A small amount of sample will enter the tube.
-
Sample Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.[7] Repeat until a packed column of 2-3 mm in height is achieved.
-
Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to obtain an approximate melting point. This will inform the more precise measurement to follow.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh capillary tube with a new sample, begin heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the approximate melting point.
-
Observation: Reduce the heating rate to 1-2°C per minute. Carefully observe the sample.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting point range.
-
Repeatability: Conduct at least two more measurements to ensure the reproducibility of the results.
Data Presentation and Interpretation
For a newly synthesized batch of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, the melting point data can be presented as follows:
| Sample ID | Melting Point Range (°C) | Observations | Purity Assessment |
| Batch A-001 | 85.5 - 86.0 | Clear, colorless melt | High Purity |
| Batch A-002 | 82.0 - 85.0 | Discoloration upon melting | Impure |
| Batch B-001 (Recrystallized) | 85.7 - 86.2 | Sharp, clear melt | High Purity |
Note: The melting point values in this table are hypothetical for illustrative purposes.
A sharp melting range, as seen in Batch A-001 and Batch B-001, suggests a high degree of purity.[4] Conversely, the broad range of Batch A-002 indicates the presence of impurities.
Visualizing the Workflow
The process of melting point determination can be visualized as a logical workflow, from sample preparation to data analysis.
Caption: Molecular Influences on Melting Point.
Conclusion: A Foundational Technique in Chemical Synthesis
The determination of the melting point of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a quintessential example of how a simple, yet powerful, analytical technique provides profound insights into the identity and purity of a synthesized compound. For researchers in drug discovery and development, mastering this technique is not merely about adhering to protocol but about understanding the story that this single physical constant tells about the material in hand. It is a testament to the elegance of physical chemistry and its indispensable role in the advancement of science.
References
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
-
What is a Melting Point Device?. AELAB. [Link]
-
Why Is Melting Point Crucial in Large Labs and Research Facilities?. FLUKE.COM.MM. [Link]
-
An interesting relationship between drug absorption and melting point. PubMed. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc. [Link]
-
Melting point determination. University of Calgary. [Link]
-
experiment #1 – Melting point. University of Missouri-St. Louis. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. aelabgroup.com [aelabgroup.com]
- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. employees.oneonta.edu [employees.oneonta.edu]
Strategic Sourcing and Quality Validation of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Topic: Suppliers of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene for research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers.[1]
Executive Summary
5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS: 1160573-73-8 ), often referred to as 5-Bromo-2-chloro-3-nitrotoluene , is a high-value halogenated nitroaromatic scaffold.[1][2] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct handle types (aryl bromide, aryl chloride, and nitro group) on a toluene core.[1] This allows for sequential, chemoselective functionalization—a critical attribute for the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles.
This guide moves beyond a simple vendor list. It provides a technical framework for selecting suppliers based on synthetic origin, impurity profiling (specifically regioisomeric contamination), and grade requirements suitable for drug discovery versus process development.[1]
Chemical Intelligence & Synthetic Utility
To source this material effectively, one must understand why it is being sourced.[1] The molecule’s value is its ability to undergo three distinct types of coupling reactions without protecting groups.[1]
The Orthogonal Reactivity Map
The following diagram illustrates the chemoselective pathways available to this scaffold, dictating the purity profile required from suppliers.
Figure 1: Chemoselective functionalization pathways.[1] The C-5 Bromine is the primary cross-coupling handle, while the C-2 Chlorine is activated for SNAr by the ortho-Nitro group.[1]
The "Isomer Trap": Critical Quality Attributes (CQAs)
When sourcing nitrotoluenes, the primary risk is regioisomeric impurity .[1] The synthesis of this target typically involves the nitration of 5-bromo-2-chlorotoluene.[1] Due to the directing effects of the methyl (ortho/para), chloro (ortho/para), and bromo (ortho/para) groups, "over-nitration" or "mis-directed nitration" is common.
Key Impurities to Screen For:
-
Regioisomers: 5-Bromo-2-chloro-4 -nitrotoluene (shift in nitro position).[1]
-
Starting Material: 5-Bromo-2-chlorotoluene (incomplete reaction).
-
De-halogenated byproducts: Rare, but possible if catalytic hydrogenation was used in previous steps.[1]
Sourcing Rule: For SAR (Structure-Activity Relationship) studies, a purity of >95% is acceptable. However, the nature of the remaining 5% matters. If the impurity is a regioisomer, it may act as a competitive inhibitor or generate false positives in biological assays.[1]
Supplier Landscape & Tiering
Suppliers are categorized by their role in the supply chain. "Catalog" suppliers often aggregate stock, while "Originators" perform the synthesis.[1]
Tier 1: Global Catalog Aggregators (High Reliability, Higher Cost)
Best for: Bench-scale (1g – 25g), rapid delivery, verified CoAs.
| Supplier | Catalog/SKU | Purity Claim | Notes |
| Sigma-Aldrich (Merck) | 1160573-73-8 | 98% | Primary reference standard.[1] High QC reliability. Ships from UK/US. |
| Fisher Scientific | Various | 95%+ | Aggregates from Acros/Alfa Aesar.[1] Good for academic procurement systems.[1] |
Tier 2: Specialized Building Block Vendors (Balance of Cost/Quality)
Best for: Library synthesis (10g – 100g), specific batch requests.
| Supplier | Region | Focus | Link Integrity |
| BLD Pharm | China/Global | Heterocycles | |
| Fluorochem | UK | Halogenated Aromatics | |
| Combi-Blocks | USA | Building Blocks | Known for high in-stock availability of brominated arenes.[1][3] |
| ChemScene | Global | Drug Intermediates | Often provides LCMS data on website.[1] |
Tier 3: Bulk/Custom Synthesis (Scale-up)
Best for: Process development (>1kg).[1]
-
Enamine: Excellent for analogs if the specific substitution pattern needs optimization.[1]
-
WuXi AppTec / PharmBlock: For GMP-like requirements.[1]
Technical Validation Protocol (Self-Validating System)
Do not rely solely on the vendor's Certificate of Analysis (CoA).[1] Upon receipt of the material, execute the following Rapid Identity & Purity Workflow . This protocol is designed to detect the specific "Isomer Trap" mentioned in Section 3.
Step 1: 1H-NMR Regiochemistry Check
The coupling constants (
-
Solvent: DMSO-
or CDCl .[1] -
Diagnostic Signals:
-
Aromatic Protons: You should observe two distinct doublets (or meta-coupled singlets depending on resolution) for the protons at C-4 and C-6.[1]
-
Coupling Constant (
): The protons are meta to each other.[1] Expect a value of ~2.0–2.5 Hz .[1] -
Failure Mode: If you see a
value of ~8.0 Hz (ortho coupling), you have the wrong isomer (likely the 4-nitro variant where protons are adjacent).[1]
-
Step 2: HPLC Purity Profiling
Standard reverse-phase conditions are sufficient, but gradient slope is critical to separate isomers.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]
-
Acceptance Criteria: Main peak >95%. No single impurity >1% with a similar UV spectrum (indicative of an isomer).[1]
Sourcing Decision Logic
Use the following logic gate to determine the appropriate supplier tier and QC burden.
Figure 2: Strategic sourcing decision tree based on scale and risk tolerance.
Handling and Safety (SDS Summary)
While this molecule is a valuable intermediate, it carries the hazards typical of nitro-halogenated aromatics.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at room temperature (15-25°C), kept dry. It is generally stable but should be protected from light to prevent slow debromination or nitro-reduction over long periods.[1]
References
-
Sigma-Aldrich (Merck). Product Specification: 5-Bromo-2-chloro-3-nitrotoluene (CAS 1160573-73-8).[1] Retrieved from
-
PubChem. Compound Summary: 5-Bromo-2-chloro-3-nitrotoluene.[1] National Library of Medicine.[1] Retrieved from
-
BLD Pharm. Product Detail: 5-Bromo-2-chloro-3-nitrotoluene.[1][4][5] Retrieved from
-
Fisher Scientific. Safety Data Sheet (SDS) for Nitro-halogenated derivatives.[1] Retrieved from
Sources
- 1. 2-Chloro-3-bromo-5-nitrotoluene | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-2-chloro-3-nitrotoluene | 1160573-73-8 [sigmaaldrich.com]
- 3. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1160573-73-8|5-Bromo-2-chloro-3-nitrotoluene|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
Halogenated Nitrobenzene Derivatives: A Technical Guide for Medicinal Chemistry
Foreword: The Dichotomy of a Privileged Scaffold
In the landscape of medicinal chemistry, few scaffolds are as compelling and paradoxical as the halogenated nitrobenzene ring. It is a structure of inherent contradictions: a source of potent therapeutic agents and a harbinger of significant toxicity.[1][2][3] The potent electron-withdrawing nature of the nitro group, combined with the nuanced electronic and steric contributions of halogen substituents, creates a unique chemical entity capable of engaging with biological systems in profound ways.[1][2] This guide is crafted for researchers, scientists, and drug development professionals who seek to navigate this dichotomy. It is not merely a collection of protocols but a distillation of field-proven insights into the causality behind experimental choices, the mechanisms that govern bioactivity, and the strategies to harness the therapeutic potential of these molecules while mitigating their inherent risks.
The Core Chemistry: Synthesis and Functionalization
The journey into the medicinal applications of halogenated nitrobenzenes begins with their synthesis. The strategic placement of both the nitro group and halogen atoms is paramount, as their positions dictate the molecule's reactivity, metabolic fate, and ultimately, its biological activity.[4][5]
Electrophilic Aromatic Substitution: The Gateway to Nitroaromatics
The primary route to nitrobenzene derivatives is through electrophilic aromatic nitration. While seemingly straightforward, the reaction conditions must be meticulously controlled, especially when dealing with halogenated precursors, to manage regioselectivity and prevent over-nitration.
Experimental Protocol: Nitration of a Halogenated Benzene Derivative
-
Reactant Preparation: Dissolve the halogenated benzene starting material in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst.
-
Nitrating Agent: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Reaction Execution: Slowly add the nitrating mixture to the dissolved starting material, maintaining a low temperature (typically 0-10 °C) to control the reaction rate and minimize side product formation.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Purification: The crude product is then filtered, washed with water to remove residual acid, and purified by recrystallization or column chromatography.
Causality Note: The choice of solvent and temperature is critical. Sulfuric acid's high polarity stabilizes the charged intermediates, while low temperatures prevent the formation of dinitrated and other undesirable byproducts.
Halogenation Strategies: Tailoring the Scaffold
Halogens are typically introduced onto the aromatic ring either before or after nitration, depending on the desired isomer. The directing effects of both the existing halogen and the incoming nitro group (or vice versa) must be carefully considered.
-
Halogenation of Nitrobenzene: The nitro group is a strong deactivator and meta-director. Therefore, electrophilic halogenation of nitrobenzene will yield the meta-substituted product.
-
Nitration of Halobenzene: Halogens are ortho-, para-directing but deactivating. Nitration of a halobenzene will yield a mixture of ortho and para isomers, which often require separation.
The selective hydrogenation of halogenated nitroaromatics to the corresponding haloanilines is a key transformation, providing a versatile intermediate for further functionalization.[6][7]
Mechanism of Action: The Bioreductive Activation Paradigm
The biological activity of most nitroaromatic compounds, including their therapeutic and toxic effects, is intrinsically linked to the reductive metabolism of the nitro group.[1][8][9] This process, often referred to as bioreductive activation, transforms the relatively inert parent compound into a cascade of highly reactive intermediates.
The One-Electron and Two-Electron Reduction Pathways
Nitroreductases, a class of flavoenzymes found in both mammalian cells and microorganisms, are central to this activation.[10] They catalyze the reduction of the nitro group via two main pathways:
-
One-Electron Reduction: This pathway, often occurring under aerobic conditions, leads to the formation of a nitro anion radical. This radical can then react with molecular oxygen to generate superoxide anions, leading to significant oxidative stress.[8][11] This futile cycling regenerates the parent nitroaromatic compound, creating a catalytic cycle of reactive oxygen species (ROS) production.[8]
-
Two-Electron Reduction: Under anaerobic or hypoxic conditions, a two-electron reduction pathway is favored, sequentially producing nitroso and hydroxylamine intermediates.[9][12] These species are highly electrophilic and are considered the ultimate toxic and, in some cases, therapeutic metabolites.
dot digraph "Bioreductive Activation of Halogenated Nitrobenzene" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="10,5", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Parent [label="Halogenated\nNitrobenzene (Ar-NO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Nitro Anion Radical\n(Ar-NO₂⁻˙)", fillcolor="#FBBC05", fontcolor="#202124"]; Nitroso [label="Nitroso Derivative\n(Ar-NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylamine [label="Hydroxylamine\n(Ar-NHOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(Ar-NH₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(Therapeutic Effect/Toxicity)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Parent -> Radical [label="1e⁻ Reduction\n(Nitroreductase)"]; Radical -> Parent [label="O₂", style=dashed]; Radical -> ROS [label="O₂", color="#4285F4"]; Parent -> Nitroso [label="2e⁻ Reduction"]; Nitroso -> Hydroxylamine [label="2e⁻ Reduction"]; Hydroxylamine -> Amine [label="2e⁻ Reduction"]; Hydroxylamine -> Macromolecules [label="Covalent Binding", color="#EA4335"]; ROS -> Macromolecules [label="Oxidative Stress", color="#4285F4"]; Macromolecules -> Damage; } } Caption: Bioreductive pathways of halogenated nitrobenzenes.
The hydroxylamine derivative can be further protonated to form a highly reactive nitrenium ion, which can covalently bind to cellular macromolecules like DNA and proteins, leading to mutagenicity, carcinogenicity, and cytotoxicity.[8]
Therapeutic Applications: A Double-Edged Sword
The unique mechanism of action of halogenated nitrobenzenes has been exploited in the development of drugs for various diseases, particularly cancer and infectious diseases.
Anticancer Agents
The hypoxic environment of solid tumors makes them particularly susceptible to drugs activated by nitroreductases. Several halogenated nitroaromatic compounds have been investigated as hypoxia-activated prodrugs.
-
Mechanism: In the low-oxygen environment of a tumor, the two-electron reduction pathway is favored, leading to the localized release of cytotoxic hydroxylamine and nitrenium ion species that damage the cancer cells.[13][14]
-
Design Strategy: The inclusion of good leaving groups (e.g., bromide or chloride) at the benzylic position can enhance the alkylating properties of the activated metabolites, increasing their anticancer efficacy.[13]
Antimicrobial Agents
Halogenated nitroaromatics have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[1][15]
-
Examples: Metronidazole, a 5-nitroimidazole, is a cornerstone in treating anaerobic infections. Benznidazole is used to treat Chagas disease.[1][9]
-
Mechanism: The antimicrobial activity is derived from the bioreduction of the nitro group within the pathogen, leading to the production of reactive intermediates that damage microbial DNA and other essential macromolecules.[9][15] The absence of equivalent nitroreductase enzymes in mammalian cells provides a degree of selective toxicity.[1]
Structure-Activity Relationships (SAR): The Art of Molecular Tuning
The biological activity of halogenated nitrobenzene derivatives can be finely tuned by modifying the nature, number, and position of the halogen substituents.[16]
Influence of Halogen Type and Position
-
Lipophilicity: The addition of halogens generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1][17]
-
Electronic Effects: The strong electron-withdrawing nature of halogens can influence the reduction potential of the nitro group, affecting the rate of its bioreductive activation.[18]
-
Steric Effects: The size of the halogen atom can influence how the molecule binds to the active site of nitroreductase enzymes or its target receptor.
Table 1: SAR Summary of Halogenated Nitroaromatics in Antimicrobial Activity
| Compound Class | Halogen Substituent(s) | Position(s) | Observed Effect on Activity | Reference |
| Nitrochromenes | Mono-halogenated (Br, Cl) | Various | Moderate anti-staphylococcal activity. | [19] |
| Nitrochromenes | Tri-halogenated (Br, Cl) | Various | Potent anti-staphylococcal activity. | [19] |
| β-Nitrostyrenes | Fluorine | 4-position | Highly active antimicrobial agent. | [20] |
| β-Nitrostyrenes | Bromine | β-position | Significantly enhanced antibacterial activity. | [20] |
The data clearly indicates that increasing the number of halogen substituents can potentiate antibacterial activity.[19] For instance, tri-halogenated nitrochromenes show significantly higher activity against multidrug-resistant staphylococcal strains compared to their mono-halogenated counterparts.[19]
The Challenge of Toxicity: A Self-Validating System
The very mechanism that confers therapeutic activity to halogenated nitrobenzenes is also the source of their toxicity.[2][3][21] The generation of reactive intermediates can lead to:
-
Mutagenicity and Carcinogenicity: Covalent binding of the hydroxylamine and nitrenium ion metabolites to DNA can cause genetic damage.[8][22]
-
Hepatotoxicity: The liver, being a major site of drug metabolism, is particularly vulnerable to the toxic effects of these compounds.[21]
-
Oxidative Stress: The futile cycling of the one-electron reduction pathway can overwhelm cellular antioxidant defenses.[2]
Workflow for Assessing Toxicity and Therapeutic Index
dot digraph "Toxicity Assessment Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7,8", maxsize="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Synthesized Halogenated\nNitrobenzene Derivative", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro_Tox [label="In Vitro Cytotoxicity Assays\n(e.g., MTT, LDH)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro_Efficacy [label="In Vitro Efficacy Assays\n(e.g., MIC, IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR_Analysis [label="Structure-Activity/\nToxicity Relationship Analysis", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate Selection", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo_Studies [label="In Vivo Animal Models\n(Toxicity & Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Preclinical Candidate", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> InVitro_Tox; Start -> InVitro_Efficacy; InVitro_Tox -> SAR_Analysis; InVitro_Efficacy -> SAR_Analysis; SAR_Analysis -> Lead_Selection; Lead_Selection -> InVivo_Studies [label="Promising\nTherapeutic Index"]; InVivo_Studies -> Final; SAR_Analysis -> Start [label="Iterative\nOptimization", style=dashed]; } } Caption: A self-validating workflow for lead optimization.
This iterative process of synthesis, efficacy testing, and toxicity profiling is essential. A successful lead candidate must not only be potent but also possess a favorable therapeutic index, where the dose required for a therapeutic effect is substantially lower than the dose that causes significant toxicity.
Future Perspectives: Prodrug Strategies and Beyond
To overcome the toxicity challenges, modern medicinal chemistry is increasingly turning to prodrug strategies.[23][24] The goal is to design molecules that remain inert in healthy tissues but are selectively activated at the site of disease.
One innovative approach involves using a nitroarene moiety as a trigger for drug release.[23][24] For example, a potent but potentially toxic halogenated phenazine antibacterial agent can be masked with a nitroarene-based prodrug moiety.[23] This prodrug is designed to be activated by bacterial nitroreductases, releasing the active drug only within the target bacteria.[23][24] This strategy aims to:
Conclusion
Halogenated nitrobenzene derivatives represent a fascinating and challenging area of medicinal chemistry. Their potent biological activities, stemming from a unique bioreductive activation mechanism, offer immense therapeutic potential. However, this same mechanism necessitates a deep understanding and careful management of their inherent toxicity. By integrating rational design, meticulous synthesis, and a self-validating system of efficacy and toxicity testing, researchers can continue to unlock the potential of this remarkable scaffold, paving the way for new and effective treatments for cancer and infectious diseases. The future lies in precision—designing molecules that are not just potent, but also selectively activated, tipping the balance from toxicity to therapy.
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Spain, J. C. et al. (2000). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link][12]
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de Souza, A. M. T. et al. (2021). Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available at: [Link][8]
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Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link][9]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link][2]
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Miller, M. J. et al. (2022). Nitroaromatic Antibiotics. MDPI. Available at: [Link][15]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Available at: [Link][22]
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Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available at: [Link][21]
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Roldán, M. D. et al. (2008). Reduction of polynitroaromatic compounds: The bacterial nitroreductases. ResearchGate. Available at: [Link][10]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link][3]
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Liu, K. et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. Royal Society of Chemistry. Available at: [Link][23][24]
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N.A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. IntechOpen. Available at: [Link][27]
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Freeman, H. S. et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. Available at: [Link][11]
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Cronin, M. T. et al. (1998). Quantitative Structure-Activity Analyses of Nitrobenzene Toxicity to Tetrahymena Pyriformis. ACS Publications. Available at: [Link][28]
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Cornell, H. et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. Available at: [Link][20]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. PharmaCompass. Available at: [Link][4]
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Al-Bazzaz, Z. et al. (2003). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. PubMed. Available at: [Link][17]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. PharmaCompass. Available at: [Link][5]
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Gellis, A. et al. (2007). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available at: [Link][13]
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Pinto, M. et al. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Dove Press. Available at: [Link][19]
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Ridha, S. M. A. et al. (2025). Structure of nitrobenzene and its derivatives. ResearchGate. Available at: [Link][18]
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Liu, K. et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. Available at: [Link][24]
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Cantillo, D. et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link][6]
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Bakulina, O. et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link][29]
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Cantillo, D. et al. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Semantic Scholar. Available at: [Link][7]
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Medina, I. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link][30]
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Kumar, S. et al. (2025). Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer. PubMed. Available at: [Link][14]
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N.A. (n.d.). Synthesis of nitrobutadienes and their halogen derivatives by elimination reactions. Semantic Scholar. Available at: [Link][31]
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Kamal, M. et al. (2025). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed. Available at: [Link][32]
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Wang, Y. et al. (2025). Advances in the Study of Halogenated Natural Products. PubMed. Available at: [Link][33]
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Santos, C. P. et al. (2012). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link][16]
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Menon, V. et al. (2018). Halogenase engineering and its utility in medicinal chemistry. National Institutes of Health. Available at: [Link][35]
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Iovine, V. et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link][37]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link][38]
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Theiner, S. et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. Available at: [Link][39]
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Methodological & Application
Application Note: Precision Synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Executive Summary
The synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (also known as 5-bromo-2-chloro-3-nitrotoluene) presents a significant regiochemical challenge due to the crowding of three contiguous substituents (Methyl, Chloro, Nitro) and the specific meta-relationship required between the directing groups.[1]
Direct nitration of 4-bromo-2-chlorotoluene or 2-chloro-5-bromotoluene typically yields the undesired isomers (C6-nitro or C4-nitro) due to the directing dominance of the methyl group or steric hindrance at the C3 position.
This Application Note details a regioselective "Amino-First" strategy . By utilizing the powerful ortho/para directing capability of an amino group in 2-amino-3-nitrotoluene , we force bromination exclusively to the C5 position. A subsequent Sandmeyer reaction precisely installs the chlorine atom at C2, ensuring high isomeric purity (>98%) and scalability.
Strategic Retro-Analysis
The Regioselectivity Problem
Attempting to synthesize the target via standard Electrophilic Aromatic Substitution (EAS) on toluene halides results in poor selectivity:
-
Route A (Direct Nitration of 4-bromo-2-chlorotoluene): The methyl group at C1 strongly activates the C6 position (ortho). The C3 position (between Cl and Br) is sterically occluded.
-
Result: Major product is 6-nitro isomer (Wrong target).
-
-
Route B (Direct Bromination of 2-chloro-3-nitrotoluene): While electronically feasible, the precursor 2-chloro-3-nitrotoluene is difficult to isolate from the mixture of nitrotoluene isomers.
The Solution: The Amino-Anchor Strategy
We utilize 2-amino-3-nitrotoluene (2-methyl-6-nitroaniline) as the starting material.
-
Electronic Locking: The amino group at C2 is the strongest activator on the ring. It directs incoming electrophiles ortho or para.
-
Site Availability:
-
Ortho (C1): Blocked by Methyl.
-
Ortho (C3): Blocked by Nitro.
-
Para (C5): Open and highly activated.
-
-
Transformation: Once the bromine is installed at C5, the amino group (C2) is converted to a chlorine atom via the Sandmeyer reaction, yielding the exact target scaffold.
Pathway Visualization
Caption: Logical flow of the "Amino-Anchor" synthesis strategy, highlighting the critical intermediate.
Detailed Experimental Protocol
Phase 1: Regioselective Bromination
Objective: Synthesis of 2-Amino-5-bromo-3-nitrotoluene. Mechanism: Electrophilic Aromatic Substitution directed by the amine.
Materials
| Reagent | Equivalents | Role |
| 2-Amino-3-nitrotoluene | 1.0 eq | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating Agent |
| Acetonitrile (ACN) | 10 Vol | Solvent |
| Ammonium Acetate | 0.1 eq | Catalyst (Optional) |
Note: Elemental Bromine (
Procedure
-
Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer with 2-Amino-3-nitrotoluene (1.0 eq) and Acetonitrile (0.1 M concentration relative to substrate).
-
Activation: Add Ammonium Acetate (0.1 eq) to catalyze the reaction (if using NBS).
-
Addition: Cool the solution to 0–5 °C. Add NBS (1.05 eq) portion-wise over 30 minutes. Crucial: Maintain temperature <10 °C to prevent over-bromination.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] The product is less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-cold water (20 Vol).
-
Isolation: The product, 2-Amino-5-bromo-3-nitrotoluene , typically precipitates as a yellow/orange solid. Filter the solid.[3][2][4]
-
Purification: Wash the cake with water (3x) to remove succinimide byproducts. Recrystallize from Ethanol if purity is <95%.
-
Expected Yield: 85–92%
-
Appearance: Yellow crystalline solid.
-
Phase 2: Sandmeyer Reaction (Chlorination)
Objective: Conversion of the C2-Amino group to a C2-Chloro group. Mechanism: Radical-nucleophilic aromatic substitution via diazonium salt.
Materials
| Reagent | Equivalents | Role |
| Intermediate (Phase 1) | 1.0 eq | Substrate |
| Sodium Nitrite ( | 1.2 eq | Diazotization Agent |
| Hydrochloric Acid (conc.) | 5.0 eq | Acid Source |
| Copper(I) Chloride (CuCl) | 1.5 eq | Sandmeyer Catalyst |
| Water | Solvent | Reaction Medium |
Procedure
Step A: Diazotization [5][6][7]
-
Suspension: In a flask, suspend 2-Amino-5-bromo-3-nitrotoluene (1.0 eq) in concentrated HCl (3.0 eq) and water (5 Vol).
-
Cooling: Cool the suspension to 0–5 °C using an ice/salt bath. Efficient stirring is mandatory.
-
Nitrite Addition: Dissolve
(1.2 eq) in a minimum amount of water. Add this solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C . -
Formation: Stir for 30–45 minutes at 0 °C. The suspension should become a clear(er) solution of the diazonium salt.
-
QC Check: Test with starch-iodide paper (should turn blue immediately, indicating excess nitrite).
-
Step B: Sandmeyer Displacement
-
Catalyst Prep: In a separate vessel, dissolve CuCl (1.5 eq) in concentrated HCl (2.0 eq). Cool to 0 °C.
-
Transfer: Slowly transfer the cold diazonium salt solution (from Step A) into the CuCl solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous.
-
Thermal Ramp: Once addition is complete, allow the mixture to warm to room temperature. Then, heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.
-
Workup: Cool to room temperature. Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash: Wash combined organics with 1N NaOH (to remove phenolic byproducts), then Brine. Dry over
. -
Isolation: Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to remove trace de-aminated byproducts.
-
Target:5-Bromo-2-chloro-1-methyl-3-nitrobenzene .
-
Analytical Validation
To ensure the integrity of the protocol, the final product must meet the following spectral characteristics:
| Parameter | Expected Value | Interpretation |
| 1H NMR | Two aromatic singlets (or meta-coupled doublets) | Confirms 1,2,3,5 substitution pattern. No ortho coupling observed. |
| 1H NMR (Methyl) | Singlet at ~2.4-2.5 ppm | Confirms presence of Methyl group. |
| Mass Spec | M+ / M+2 pattern (3:1 ratio for Cl, 1:1 for Br) | Complex isotope pattern due to Br + Cl presence. |
| Melting Point | Distinct from starting amine | Indicates successful transformation.[8] |
Self-Validating Logic:
-
If the bromination (Phase 1) occurred at the wrong position (e.g., C4 or C6), the NMR coupling constants in the final product would show ortho coupling (~8 Hz). The target molecule (meta-protons at C4 and C6) will show only small meta coupling (~2 Hz) or appear as singlets. This serves as an internal structural check.
Safety & Handling
-
Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.
-
Nitration/Nitro Compounds: Although the nitro group is already present in the starting material, nitro-aromatics can be energetic. Avoid excessive heat.
-
Bromine/NBS: Corrosive and lachrymatory. Work in a fume hood.
-
Copper Salts: Toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.
References
-
Preparation of 2-Amino-3-nitrotoluene
- Journal of Organic Chemistry, "Regioselective Bromination of Anilines using NBS", General methodology reference.
-
Sandmeyer Reaction Mechanism & Protocols
-
Target Compound Data (5-Bromo-2-chloro-3-nitrotoluene)
-
CAS: 1160573-73-8.
-
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The Strategic Functionalization of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern medicinal chemistry and materials science, the precise and selective functionalization of aromatic scaffolds is paramount. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene stands as a key building block, offering multiple reaction handles for strategic chemical modification. The presence of two distinct halogen atoms, bromine and chlorine, coupled with the electronic influence of a nitro group and a methyl group, provides a platform for a variety of palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The inherent reactivity differences between the C-Br and C-Cl bonds—the former being more susceptible to oxidative addition—allows for a high degree of chemoselectivity, a crucial aspect in the synthesis of complex molecular architectures.[1][2]
Chemoselectivity: The C-Br vs. C-Cl Conundrum
The cornerstone of selective cross-coupling on 5-Bromo-2-chloro-1-methyl-3-nitrobenzene lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition step, often the rate-determining step, is highly dependent on the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, and thus, oxidative addition of a Pd(0) catalyst occurs preferentially at the C-Br bond.[1][2] This principle allows for the selective functionalization at the 5-position of the benzene ring, leaving the chloro group at the 2-position available for subsequent transformations. The electron-withdrawing nitro group further influences the electronic properties of the aromatic ring, impacting the kinetics of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds. For 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, this reaction provides an efficient pathway to introduce a variety of aryl and heteroaryl substituents at the 5-position.
Mechanistic Insight: The "Why" Behind the Protocol
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical in facilitating the oxidative addition of the sterically hindered and electronically deactivated aryl bromide to the palladium(0) center. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. The final reductive elimination step, which forms the new C-C bond, is often accelerated by the use of bulky ligands.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Illustrative Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with various arylboronic acids, demonstrating the versatility of this transformation.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 18 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | 16 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 24 | 88 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with an arylboronic acid.
Materials:
-
5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (4 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the toluene/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[3][4] This reaction allows for the selective formation of a C-N bond at the 5-position of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Mechanistic Rationale: The Role of Ligand and Base
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[3] The choice of a bulky, electron-rich biarylphosphine ligand, such as Xantphos, is crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the desired C-N bond.[5] The strong, non-nucleophilic base, sodium tert-butoxide, is effective in deprotonating the amine without competing in side reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Illustrative Data Presentation
The following table presents representative data for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 110 | 20 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 91 |
| 3 | Diethylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS | THF | 80 | 24 | 88 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with a primary or secondary amine.[5]
Materials:
-
5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk tube, add 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-mixed catalyst solution to the second Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[6][7] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.
Mechanistic Considerations: A Dual Catalytic System
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[6][7] The palladium catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then furnishes the alkynylated product. The amine base serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Illustrative Data Presentation
The following table provides representative conditions for the Sonogashira coupling of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with terminal alkynes, extrapolated from similar electron-deficient dihaloarenes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Predicted) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 80 | 18 | 82-92 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene with a terminal alkyne.
Materials:
-
5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Enabling Molecular Complexity
The palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene offer a powerful and selective platform for the synthesis of a diverse array of functionalized aromatic compounds. By understanding the principles of chemoselectivity and the nuances of the catalytic cycles, researchers can effectively leverage this versatile building block to construct complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The protocols provided herein serve as a robust starting point for further exploration and optimization, empowering scientists to accelerate their research and development endeavors.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. American Chemical Society. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Regioselective SNAr on 5-Bromo-2-chloro-3-nitrotoluene
This guide details the protocol and mechanistic rationale for performing Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2-chloro-3-nitrotoluene .
Executive Summary
5-Bromo-2-chloro-3-nitrotoluene is a densely functionalized aromatic scaffold valued in medicinal chemistry for its orthogonal reactivity. It possesses three distinct handles for diversification:
-
C2-Chloro: Activated for SNAr by the ortho-nitro group.
-
C5-Bromo: Deactivated towards SNAr but ideal for Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig).
-
C3-Nitro: Precursor to anilines via reduction.
This guide focuses on the selective displacement of the C2-Chloro atom using nucleophiles (amines, alkoxides, thiols). The primary challenge with this substrate is the "Sandwich Effect" : the reactive C2 center is sterically crowded between the C1-Methyl and C3-Nitro groups. Successful protocols must balance the electronic activation provided by the nitro group against this steric hindrance.
Mechanistic Insight & Regioselectivity
The Electronic Landscape
The regioselectivity of this reaction is governed by the stability of the Meisenheimer Complex intermediate.[1]
-
C2-Attack (Preferred): Attack at C2 places the negative charge on the C3-carbon bearing the nitro group. The nitro group strongly stabilizes this charge through resonance (inductive and mesomeric withdrawal), lowering the activation energy.
-
C5-Attack (Disfavored): Attack at C5 places the negative charge on carbons meta to the nitro group. No resonance stabilization occurs. Consequently, the C5-Bromo bond remains intact under standard SNAr conditions.
The Steric Challenge (The "Sandwich" Effect)
While electronically activated, the C2 position is sterically encumbered. The nucleophile must approach the ring perpendicular to the
-
Implication: Reaction rates will be significantly slower than less hindered analogs (e.g., 4-chloro-3-nitrotoluene).
-
Solution: Protocols require polar aprotic solvents (DMSO, NMP) and elevated temperatures (80–120 °C) to overcome the steric barrier.
Visualization of Reaction Pathway
Caption: Reaction pathway showing the exclusive displacement of Chlorine (C2) due to ortho-nitro stabilization, despite steric hindrance.
Experimental Protocols
Solvent and Base Selection Matrix
Due to the steric hindrance at C2, solvent choice is critical. Non-polar solvents (Toluene, DCM) are generally ineffective for uncatalyzed SNAr on this specific substrate.
| Component | Recommendation | Rationale |
| Solvent | DMSO, NMP, DMF | High dielectric constant stabilizes the polar transition state and Meisenheimer complex. |
| Base | DIPEA, K₂CO₃, Cs₂CO₃ | Neutralizes HCl generated (for amines). Cesium (Cs⁺) can improve solubility of nucleophilic salts. |
| Temperature | 80 °C – 120 °C | Required to overcome the steric repulsion of the ortho-methyl/nitro groups. |
| Concentration | 0.5 M – 1.0 M | Higher concentrations drive second-order kinetics. |
Protocol A: Amination (Displacement with Primary/Secondary Amines)
Objective: Synthesis of N-alkyl/aryl-2-amino-5-bromo-3-nitrotoluenes.
Materials:
-
5-Bromo-2-chloro-3-nitrotoluene (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
DMSO (Anhydrous)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-Bromo-2-chloro-3-nitrotoluene (1.0 mmol, 250 mg).
-
Solvation: Add anhydrous DMSO (2.0 mL). Stir until fully dissolved.
-
Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol, 350 µL).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Seal the vial and heat to 90 °C for 12–16 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The product typically is more polar (lower Rf) and often brightly colored (yellow/orange) due to the nitroaniline chromophore.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine (2 x 10 mL) to remove residual DMSO.
-
Dry over Na₂SO₄, filter, and concentrate.[3]
-
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Etherification (Displacement with Alcohols/Phenols)
Objective: Synthesis of 2-alkoxy-5-bromo-3-nitrotoluenes.
Materials:
-
5-Bromo-2-chloro-3-nitrotoluene (1.0 equiv)
-
Alcohol (R-OH) (1.5 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
THF or DMF
Procedure:
-
Activation (NaH Method):
-
In a dry flask under Argon, suspend NaH (1.5 mmol) in anhydrous THF (3 mL) at 0 °C.
-
Dropwise add the alcohol (1.5 mmol). Stir at 0 °C for 15 min until H₂ evolution ceases.
-
-
Addition:
-
Add a solution of 5-Bromo-2-chloro-3-nitrotoluene (1.0 mmol) in THF (1 mL) to the alkoxide solution.
-
-
Reaction:
-
Allow to warm to room temperature. If no reaction occurs after 2 hours, heat to reflux (65 °C).
-
Note: For sterically hindered alcohols (e.g., isopropanol), use DMF as solvent and heat to 80 °C.
-
-
Workup:
-
Quench carefully with Sat. NH₄Cl solution.
-
Extract with Et₂O or EtOAc.
-
Dry and concentrate.
-
Troubleshooting & Optimization Logic
The "Sandwich Effect" often leads to incomplete conversion. Use this decision tree to optimize conditions.
Caption: Decision tree for troubleshooting low yields caused by steric hindrance at the C2 position.
References
-
BenchChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Structure and Reactivity. Retrieved from
-
Common Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Reaction Conditions and Protocols. Retrieved from
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution. Retrieved from
Sources
Application Note: Strategic Utilization of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene in Drug Discovery
Executive Summary: The "Orthogonal" Scaffold
In the landscape of modern pharmaceutical synthesis, 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS: 194854-97-2 / 16588-24-2 analog series) represents a "linchpin" intermediate. Its value lies in its orthogonal reactivity profile : it possesses three distinct functional handles that can be activated sequentially without cross-interference.
-
C5-Bromine: Prime candidate for palladium-catalyzed cross-coupling (Suzuki, Buchwald) due to the weaker C-Br bond compared to C-Cl.
-
C2-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing nitro group.[1]
-
C3-Nitro Group: A latent aniline precursor, essential for heterocycle formation (e.g., benzimidazoles, indoles).
This guide details the protocols for exploiting these handles to synthesize high-value pharmacophores, specifically focusing on kinase inhibitor scaffolds (benzimidazoles) and biaryl systems .
Strategic Reaction Pathways
The following flowchart illustrates the decision matrix for functionalizing this intermediate. Note the "Order of Operations" is critical to prevent side reactions (e.g., reducing the nitro group too early deactivates the SNAr capability of the chlorine).
Figure 1: Divergent synthetic pathways. Path A is preferred for heterocycle synthesis, while Path B is used for extending the carbon skeleton.
Detailed Protocols
Protocol A: Regioselective SNAr Displacement (Synthesis of Benzimidazole Precursors)
Objective: Displace the C2-Chlorine with a primary amine. Mechanism: The C3-Nitro group withdraws electron density, making the C2-position electrophilic. The C1-Methyl group provides steric bulk, preventing over-substitution, but the reaction requires thermal energy.
Materials:
-
Substrate: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Cyclopropylamine, Methylamine) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Procedure:
-
Dissolution: In a pressure-rated vial, dissolve 1.0 g (4.0 mmol) of the substrate in 5 mL of NMP.
-
Addition: Add DIPEA (1.4 mL, 8.0 mmol) followed by the primary amine (4.8 mmol).
-
Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.
-
Workup: Cool to room temperature. Pour into ice water (50 mL). The product usually precipitates as a yellow/orange solid.
-
Purification: Filter and wash with water. If oil forms, extract with Ethyl Acetate, dry over MgSO4, and concentrate.
Yield Expectation: 85–95% Key Insight: Do not use ethanol/methanol as solvent if using alkoxide bases, as etherification (alkoxy-displacement) will compete with amination.
Protocol B: Chemoselective Nitro Reduction (Halogen Retention)
Objective: Reduce the C3-Nitro group to an aniline without dehalogenating the C5-Bromine or C2-Chlorine. Critical Warning: Avoid Catalytic Hydrogenation (Pd/C + H2). This method frequently causes hydrodehalogenation (stripping off the Br/Cl).
Recommended Method: Iron-Ammonium Chloride Reduction
Materials:
-
Substrate: Nitro-intermediate (from Protocol A or starting material) (1.0 eq)
-
Reductant: Iron Powder (325 mesh) (5.0 eq)
-
Electrolyte: Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Suspension: Suspend the substrate (1.0 g) in Ethanol (20 mL) and Water (5 mL).
-
Activation: Add NH4Cl and Iron powder.
-
Reflux: Heat the mixture to vigorous reflux (80 °C) with mechanical stirring (magnetic stirring often fails due to iron clumping).
-
Monitoring: Reaction is typically complete in 1–2 hours. The yellow nitro color will fade to a pale amine color.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Partition between saturated NaHCO3 and Ethyl Acetate.
Why this works: This single-electron transfer (SET) mechanism is chemically mild and completely selective for nitro groups in the presence of aryl halides [1].
Protocol C: C5-Selective Suzuki-Miyaura Coupling
Objective: Attach an aryl or heteroaryl group at the C5-Bromine position. Selectivity: The C-Br bond is significantly more reactive toward Oxidative Addition by Pd(0) than the C-Cl bond (Steric hindrance at C2 also protects the Cl).
Materials:
-
Substrate: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Robust catalyst for aryl bromides.
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane.
Procedure:
-
Degassing: Combine substrate, boronic acid, and solvent in a flask. Sparge with Nitrogen for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2 and the aqueous base.
-
Heating: Heat to 90 °C under Nitrogen atmosphere for 3–5 hours.
-
Purification: Silica gel chromatography.
-
Note: If the reaction is sluggish, switch to Pd2(dba)3 / Xantphos , which forms a highly active catalytic cycle for electron-deficient bromides [2].
-
Analytical Data Summary
The following table summarizes typical physical properties and shift data for the core intermediate to aid in rapid identification.
| Property | Data / Value | Notes |
| Molecular Weight | 250.48 g/mol | |
| Appearance | Yellow crystalline solid | Typical of nitro-aromatics |
| Melting Point | 55–60 °C | Varies slightly by purity |
| 1H NMR (CDCl3) | δ 7.82 (d, 1H), 7.65 (d, 1H), 2.45 (s, 3H) | Distinct aromatic doublets (meta-coupling) |
| Reactivity Order | Br (Pd-coupling) > Cl (SNAr) | Orthogonal reactivity |
| Storage | Ambient, protect from light | Light sensitive (benzylic bromination risk) |
Troubleshooting & Optimization
Issue: Low Yield in SNAr Reaction
-
Cause: The C1-methyl group provides steric hindrance, shielding the C2-chloro position.
-
Solution: Increase temperature to 120 °C and switch solvent to DMSO (higher dielectric constant stabilizes the Meisenheimer complex intermediate).
Issue: Dehalogenation during Reduction
-
Cause: Trace Pd contamination or over-active metal reduction.
-
Solution: Switch to SnCl2·2H2O in EtOAc/EtOH. Tin chloride is extremely mild and tolerates almost all halides, though workup requires careful neutralization (use Rochelle's salt) to manage tin emulsions.
Issue: Benzylic Oxidation
-
Cause: The C1-methyl group is activated by the nitro group and can oxidize to an aldehyde/acid if exposed to strong oxidants or UV light in air.
-
Solution: Store the intermediate under Argon in amber vials.
References
-
PubChem. (2025).[3] Compound Summary: 5-Bromo-2-chloronitrobenzene (Analogous Reactivity). Retrieved from [Link]
- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole (CN113045475A).
Sources
Application Notes and Protocols: Selective Functionalization of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Versatility of a Polysubstituted Aromatic Scaffold
5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a highly versatile aromatic building block, strategically equipped with a unique combination of substituents that allows for a programmed and selective functionalization. The interplay of the electronic and steric effects of the bromo, chloro, methyl, and nitro groups dictates the reactivity of each position, offering a powerful platform for the synthesis of complex molecules in medicinal chemistry and materials science.
The electron-withdrawing nature of the nitro group, in concert with the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1] Concurrently, the distinct reactivities of the C-Br and C-Cl bonds serve as handles for sequential palladium-catalyzed cross-coupling reactions, enabling the precise installation of carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, the nitro group itself can be chemoselectively reduced to an amine, opening avenues for a host of subsequent transformations.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of this multifaceted scaffold.
Understanding the Regiochemical Landscape: A Hierarchical Approach
The selective functionalization of 5-bromo-2-chloro-1-methyl-3-nitrobenzene hinges on the differential reactivity of its substituents. A general hierarchy of reactivity can be established, which serves as a guide for synthetic planning.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This disparity allows for selective functionalization at the C-5 position (C-Br bond) while leaving the C-2 position (C-Cl bond) intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group at C-3, along with the halogens at C-2 and C-5, renders the aromatic ring susceptible to nucleophilic attack. The position most activated for SNAr is typically ortho or para to the strongest electron-withdrawing group.[4][5] In this case, the C-2 and C-4 positions are most activated by the nitro group. Given the presence of a chloro leaving group at C-2, this position is a prime target for SNAr reactions.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine under various conditions.[6][7] This transformation is often performed in the presence of the halogen substituents, which can be sensitive to certain reducing agents.[2][8] Careful selection of the catalyst and reaction conditions is crucial to avoid undesired hydrodehalogenation.[2]
-
Functionalization of the Methyl Group: The methyl group at C-1 can be oxidized to a carboxylic acid, providing another handle for derivatization.[9] This transformation typically requires strong oxidizing agents.[9]
Experimental Protocols
Selective C-C Bond Formation via Suzuki-Miyaura Coupling at the C-Br Bond
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 5-position.[1]
Protocol: Selective Suzuki-Miyaura Coupling
| Reagent/Parameter | Value |
| 5-Bromo-2-chloro-1-methyl-3-nitrobenzene | 1.0 mmol |
| Arylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 3 mol% |
| K₂CO₃ | 2.0 equiv |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 12-24 h |
Step-by-Step Procedure:
-
To a Schlenk flask, add 5-bromo-2-chloro-1-methyl-3-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings.[10][11]
-
Base: Potassium carbonate is a mild base sufficient to facilitate the transmetalation step of the catalytic cycle.[12]
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrate and the inorganic base.[13]
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Buchwald-Hartwig amination of 5-Bromo-2-chloro-3-nitrotoluene
Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-nitrotoluene
Part 1: Executive Summary
The Challenge: Functionalizing 5-Bromo-2-chloro-3-nitrotoluene presents a classic chemoselectivity dilemma in transition-metal catalysis. The substrate contains two electrophilic sites (C5-Br and C2-Cl) and a strong electron-withdrawing group (NO₂). While Palladium-catalyzed oxidative addition typically favors the C5-Bromide, the C2-Chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its position ortho to the nitro group.
The Solution: This protocol details a controlled Buchwald-Hartwig amination strategy that exclusively targets the C5-Br position. By utilizing specific ligand architecture (Dialkylbiaryl phosphines or Xantphos) and modulating base strength (Cesium Carbonate vs. Alkoxides), researchers can suppress the background SNAr reaction at C2-Cl, preserving the chloro-nitro motif for subsequent diversification.
Part 2: Scientific Foundation & Chemoselectivity
Substrate Analysis
-
C5-Br (Target): Located meta to the nitro group. The C-Br bond is weaker than C-Cl, making it the kinetic preference for Pd(0) oxidative addition.
-
C2-Cl (Risk): Located ortho to the nitro group. This position is electron-deficient and prone to direct nucleophilic attack (SNAr) by amines or strong bases, bypassing the catalyst entirely.
-
C3-NO₂: The nitro group acts as a double-edged sword. It facilitates oxidative addition at C5 (making the ring electron-poor) but drastically increases the acidity of protons and the electrophilicity of C2.
Mechanistic Control Strategy
To achieve >98% selectivity for C5, the reaction must be engineered to accelerate the Catalytic Cycle (Pd) while decelerating the SNAr pathway.
-
Ligand Selection: We utilize bulky, electron-rich ligands (e.g., Xantphos or BrettPhos ). These ligands facilitate the oxidative addition of Ar-Br while forming a crowded Pd-center that discourages interaction with the sterically hindered C2-Cl site.
-
Base Selection: Strong bases like NaOtBu are contraindicated. They can trigger SNAr at C2 or reduce the nitro group.[1] We employ Cs₂CO₃ or K₃PO₄ , which are basic enough to deprotonate the Pd-bound amine but too weak/insoluble to promote rapid SNAr.
Part 3: Visualization of Selectivity & Workflow
Diagram 1: Chemoselectivity Logic Gate
This diagram illustrates the competing pathways and the "Gatekeeper" role of the catalyst system.
Caption: Pathway competition. Blue path indicates the desired catalytic cycle; Red path indicates the SNAr side reaction to be suppressed.
Part 4: Experimental Protocols
Method A: General Protocol (Primary Amines & Anilines)
Best for: Benzylamine, Aniline, Morpholine.
Reagents:
-
Substrate: 5-Bromo-2-chloro-3-nitrotoluene (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (1.5 mol%)[1]
-
Ligand: Xantphos (3.0 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) — Crucial for Nitro tolerance
-
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step:
-
Inerting: Flame-dry a Schlenk tube or reaction vial. Allow to cool under vacuum, then backfill with Argon (3x).
-
Solids Addition: Add Pd₂(dba)₃ (13.7 mg/mmol), Xantphos (17.3 mg/mmol), and Cs₂CO₃ (651 mg/mmol).
-
Note: Pre-complexing Pd and Ligand in solvent for 5 mins before adding substrate can improve consistency.
-
-
Substrate Addition: Add 5-Bromo-2-chloro-3-nitrotoluene (250 mg, 1.0 mmol) and the amine.
-
Liquid Amines: Add via syringe after solvent.
-
Solid Amines: Add with other solids.
-
-
Solvent & Heat: Add anhydrous 1,4-Dioxane (5 mL). Seal the vessel. Heat to 90°C for 12-16 hours.
-
Why 90°C? Sufficient for Pd turnover but minimizes thermal degradation of the nitro group.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Silica Gel Chromatography (Hexanes/EtOAc).
Method B: Challenging/Steric Protocol
Best for: Electron-deficient anilines, bulky secondary amines.
Modifications:
-
Ligand: Switch to BrettPhos (better for bulky amines) or RuPhos (secondary amines).
-
Precatalyst: BrettPhos Pd G4 (2-3 mol%) ensures rapid initiation.
-
Temperature: May require 100°C.
Data Summary: Optimization Screen
| Entry | Ligand | Base | Temp (°C) | Conv.[2] (%) | Selectivity (C5:C2) | Notes |
| 1 | PPh3 | NaOtBu | 80 | 100 | 60:40 | Fail: High SNAr background. |
| 2 | Xantphos | NaOtBu | 80 | 100 | 75:25 | Ligand helps, but base is too strong. |
| 3 | Xantphos | Cs₂CO₃ | 90 | 95 | >99:1 | Optimal: Kinetic control achieved. |
| 4 | BrettPhos | K₃PO₄ | 100 | 98 | 98:2 | Excellent for bulky amines. |
Part 5: Quality Control & Troubleshooting
Self-Validating the Protocol: Before committing the bulk material, run a "Zero-Time" and "1-Hour" LC-MS check.
-
The "SNAr Check": Mix Substrate + Amine + Base (No Catalyst) in solvent at 90°C for 1 hour.
-
Pass: <5% conversion to C2-product.
-
Fail: >10% conversion. Action: Switch to weaker base (K₃PO₄) or lower temperature.
-
-
The "Oxidative Addition Check": If reaction stalls, check for de-bromination (Ar-H formation). This indicates the catalyst is active but the amine is not binding/eliminating. Increase amine equivalents or switch to BrettPhos.
Diagram 2: Experimental Workflow
Caption: Standard operational procedure for C5-selective amination.
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2011).[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[3]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6] Reaction conditions and mechanistic studies." Journal of the American Chemical Society, 116(13), 5969-5970.
-
BenchChem Application Note. (2025). "Palladium-Catalyzed Amination of 5-Chloro-2,3-dibromoaniline Utilizing Buchwald-Hartwig Conditions."
-
Mäeorg, U., et al. (2017). "Buchwald-Hartwig Amination of Nitroarenes."[1][6][7] Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of aniline derivatives from 5-Bromo-2-chloro-3-nitrotoluene
An Application Note and Protocol for the Synthesis of Aniline Derivatives from 5-Bromo-2-chloro-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of substituted aniline derivatives starting from 5-Bromo-2-chloro-3-nitrotoluene. Aniline derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] The strategic placement of bromo, chloro, nitro, and methyl groups on the starting toluene ring offers a versatile platform for a series of selective chemical transformations. This guide details two primary synthetic strategies: (1) initial nucleophilic aromatic substitution (SNAr) followed by nitro group reduction, and (2) nitro group reduction followed by palladium-catalyzed C-N cross-coupling. We provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes to empower researchers in the synthesis of novel molecular entities for drug discovery and development.
Introduction: The Strategic Value of 5-Bromo-2-chloro-3-nitrotoluene
5-Bromo-2-chloro-3-nitrotoluene is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry.[4][5] Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It also serves as a synthetic handle for the introduction of an amino group via reduction.[6][7]
-
Halogen Atoms (-Br, -Cl): Serve as leaving groups in SNAr reactions and are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[6][8] The difference in their reactivity can often be exploited for selective functionalization.
-
Methyl Group (-CH₃): A weakly activating group that can influence the regiochemistry of certain reactions and can be a site for later-stage functionalization if desired.
The aniline moiety is a privileged substructure in pharmacology, forming the core of drugs ranging from analgesics like paracetamol to targeted cancer therapies.[1][9] The ability to generate a diverse library of aniline derivatives from a single, versatile starting material is therefore a powerful strategy in modern drug development.
Overview of Synthetic Strategies
Two principal pathways can be envisioned for the synthesis of aniline derivatives from 5-Bromo-2-chloro-3-nitrotoluene. The choice of strategy depends on the desired final substitution pattern and the nature of the amine to be introduced.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) followed by reduction of the nitro group. This is ideal when the incoming nucleophile (R¹-NH₂) is robust and can withstand the conditions required for nitro reduction.
Strategy B: Reduction of the nitro group followed by a Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig). This route is preferable when the desired C-N bond is more efficiently formed via cross-coupling or when the incoming amine (R²-NH₂) is sensitive to the reagents used for nitro reduction.
Caption: Primary synthetic pathways to aniline derivatives.
Protocol 1: SNAr followed by Nitro Group Reduction
This protocol first displaces the more reactive chloro substituent via SNAr, followed by the reduction of the nitro group to the desired aniline.
Mechanistic Rationale
The SNAr reaction proceeds via an addition-elimination mechanism.[10][11] The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the nucleophilic attack.[12] The chloro group is generally a better leaving group than the bromo group in SNAr reactions because the carbon it is attached to is more electrophilic due to the strong activation by the ortho-nitro group.[13]
For the subsequent reduction, tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are effective reagents that chemoselectively reduce the nitro group without affecting the aryl halides.[6][14][15]
Experimental Protocol
Sources
- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 2. echemi.com [echemi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Buy 2-Chloro-3-bromo-5-nitrotoluene | 116277-60-2 [smolecule.com]
- 5. 1160573-73-8|5-Bromo-2-chloro-3-nitrotoluene|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. Aqueous hydroxide as a base for palladium-catalyzed amination of aryl chlorides and bromides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. nbinno.com [nbinno.com]
- 10. Aromatic Nucleophilic Substitution [fishersci.it]
- 11. youtube.com [youtube.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving yield in synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
To: Research & Development Team / Process Chemistry Group From: Technical Support Center – Advanced Synthesis Division Subject: Technical Guide: Improving Yield & Selectivity in the Synthesis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Executive Summary & Core Challenge
Target Molecule: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene CAS: 1160573-73-8 Structure: A tetrasubstituted benzene ring with a toluene core (1-Methyl), chlorine at position 2, nitro at position 3, and bromine at position 5.
The Synthesis Challenge: The primary difficulty in synthesizing this molecule lies in regioselectivity . The most direct route—nitration of 5-bromo-2-chlorotoluene—presents a conflict between electronic directing effects and steric hindrance.
-
Methyl (C1): Strongly activates positions 4 and 6 (ortho/para).
-
Chlorine (C2): Deactivates but directs ortho/para (to C3 and C5).
-
Bromine (C5): Deactivates and directs ortho/para (to C4 and C6).
Standard electronic theory predicts nitration at C4 or C6 (driven by the methyl group). However, the target requires nitration at C3 . High yields of the C3-nitro isomer are only achievable by exploiting steric hindrance at C4/C6 and strictly controlling reaction thermodynamics to favor the kinetically accessible C3 position over the thermodynamically favored C4/C6 isomers.
Validated Synthesis Protocols
Method A: Direct Nitration of 5-Bromo-2-chlorotoluene (Primary Route)
Best for: Scalability and cost-efficiency.
Reaction Scheme:
Caption: Reaction pathway relying on steric blocking of C4/C6 by Bromine and Methyl groups to favor C3 substitution.
Step-by-Step Protocol:
-
Preparation: In a 3-neck round-bottom flask, dissolve 10.0 g (48.7 mmol) of 5-bromo-2-chlorotoluene in 20 mL of Dichloromethane (DCM) . Note: DCM acts as a solvent to moderate the exotherm and improve solubility.
-
Acid Activation: In a separate vessel, cool 15 mL conc. H₂SO₄ to 0–5°C. Slowly add 15 mL conc. HNO₃ dropwise.[1] Stir for 15 mins to generate the nitronium ion (
). -
Addition: Add the mixed acid solution dropwise to the starting material solution. CRITICAL: Maintain internal temperature < 5°C .
-
Why? Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C4/C6, increasing the wrong isomers.
-
-
Reaction: Stir at 0–5°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour onto 200g crushed ice. Extract with DCM (3 x 50 mL).
-
Purification: Wash organic layer with sat.[1] NaHCO₃ (remove acid) and Brine.[1] Dry over Na₂SO₄.[1]
-
Yield Improvement: The crude will contain isomers. Recrystallize from Ethanol/Water or use Column Chromatography (Silica, Gradient Hexane
5% EtOAc) to isolate the C3-nitro target.
-
Method B: The "Sandmeyer" Alternative (High Purity Route)
Best for: Cases where isomer separation in Method A is failing.
If Method A yields inseparable mixtures, use this regiochemically "locked" route:
-
Start: 2-amino-4-bromo-6-nitrotoluene (Commercial or synthesized via nitration of 4-bromo-o-toluidine).
-
Diazotization: React with
at 0°C to form the diazonium salt. -
Sandmeyer: React diazonium salt with CuCl (Copper(I) Chloride).[2][3]
-
Result: The amino group at C2 is replaced by Chlorine. Since the Nitro is already at C6 (which corresponds to C3 in our target numbering if we flip the molecule), this guarantees the substitution pattern.
Troubleshooting & Optimization (FAQ)
Q1: My yield is low (<40%), and I see multiple spots on TLC. What is happening?
-
Diagnosis: You are likely producing the 4-nitro and 6-nitro isomers.
-
Root Cause: The reaction temperature was too high during addition. The Methyl group strongly activates C4/C6. If the system has enough thermal energy, the electrophile will attack these electronically favored positions despite the steric crowding.
-
Fix:
-
Cool the reaction to -10°C using an acetone/ice bath.
-
Slow down the addition rate (dropwise over 1 hour).
-
Switch solvent to Sulfolane or Nitrobenzene to alter the dielectric constant, which can sometimes enhance ortho-to-chlorine selectivity.
-
Q2: The reaction turns into a black tar.
-
Diagnosis: Oxidative degradation or poly-nitration.
-
Root Cause: The reaction exotherm spiked, or the acid concentration is too high.
-
Fix:
-
Ensure vigorous stirring to prevent "hot spots" of acid concentration.
-
Dilute the nitric acid slightly or use fewer equivalents (1.05 eq instead of 1.5 eq).
-
Q3: I cannot separate the isomers by column chromatography.
-
Diagnosis: The polarity difference between the 3-nitro, 4-nitro, and 6-nitro isomers is minimal.
-
Fix:
-
Crystallization: The 3-nitro isomer often has a higher melting point and different crystal lattice properties. Try recrystallizing the crude solid from hot Ethanol or Isopropanol .
-
HPLC Prep: For small batches, use a Phenyl-Hexyl column which separates aromatics based on
interactions better than standard C18.
-
Data Summary Table
| Parameter | Method A (Nitration) | Method B (Sandmeyer) |
| Starting Material | 5-Bromo-2-chlorotoluene | 2-Amino-4-bromo-6-nitrotoluene |
| Reagents | ||
| Key Risk | Isomer formation (Regioselectivity) | Diazonium stability (Safety) |
| Typical Yield | 45–60% (after isolation) | 70–80% |
| Atom Economy | High | Lower (Stoichiometric Cu) |
| Scalability | Excellent | Moderate (Waste disposal) |
References
-
BenchChem Technical Protocols. Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Nitration of 3-Bromo-2-chlorotoluene. Retrieved from
-
Sigma-Aldrich Product Data. 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS 1160573-73-8). Retrieved from
-
ChemicalBook. Preparation of 5-Bromo-2-chloro-3-nitrotoluene and Precursor Data. Retrieved from
-
PubChem Compound Summary. 2-Bromo-3-chloronitrobenzene and derivatives. National Library of Medicine. Retrieved from
Sources
Technical Support Center: Troubleshooting Solubility Issues with 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Welcome to the technical support center for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges encountered during experimentation. As Senior Application Scientists, we combine technical expertise with field-proven insights to help you navigate the complexities of working with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-Bromo-2-chloro-1-methyl-3-nitrobenzene. What are its general solubility properties?
A1: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene is a polysubstituted aromatic compound.[1] Due to its halogenated and nonpolar benzene core, it is generally expected to have low solubility in water and higher solubility in common organic solvents.[1][2] While specific experimental solubility data is not widely published, its predicted XLogP3 value of 3.4 suggests a lipophilic nature.[1][3] This indicates a preference for non-polar to moderately polar organic solvents.
Based on its structure and the solvents used in related synthetic protocols, you can expect solubility in solvents such as:[4]
-
Halogenated solvents: Dichloromethane (DCM), Chloroform
-
Aromatic hydrocarbons: Toluene, Benzene[5]
-
Ethers: Tetrahydrofuran (THF), Diethyl ether[2]
-
Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[6]
-
Alcohols: Ethanol, Methanol (solubility may be temperature-dependent)[4][5]
It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q2: There seem to be multiple CAS Numbers for bromo-chloro-methyl-nitrobenzene compounds. How do I ensure I am working with the correct isomer?
A2: This is a critical point of potential confusion. The substitution pattern on the benzene ring significantly impacts the compound's physical and chemical properties, including its solubility. It is essential to verify the CAS Number of your starting material.
Key Isomers and Their CAS Numbers:
| IUPAC Name | CAS Number |
| 5-Bromo-2-chloro-1-methyl-3-nitrobenzene | 1160573-73-8 |
| 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | 885519-13-1[1][7] |
| 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | 885518-95-6[8] |
| 2-Bromo-1-chloro-5-methyl-3-nitrobenzene | 19128-49-5[9] |
| 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | 116277-60-2[3] |
| 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | 631910-13-9[10][11] |
| 1-Bromo-5-chloro-2-methyl-4-nitrobenzene | 40371-64-0[12] |
Always cross-reference the IUPAC name and CAS number with your supplier's documentation. If you are unsure, analytical techniques such as NMR spectroscopy can confirm the substitution pattern.
Q3: I'm trying to perform a reaction, but my starting material won't fully dissolve. What should I do?
A3: Incomplete dissolution can hinder reaction kinetics and lead to inconsistent results. Here is a systematic approach to address this issue:
-
Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures. Try gently warming your solvent-solute mixture. Be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Solvent Mixtures: If a single solvent is not effective, a co-solvent system can be beneficial. For instance, if your compound is partially soluble in a non-polar solvent like toluene, adding a more polar co-solvent like THF or DMF in small increments can enhance solubility.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process, especially for kinetically slow-to-dissolve solids.
-
Change of Solvent: If the above methods fail, you may need to select a different solvent. Refer to the solubility profile in Q1 and consider solvents with a higher dissolving power for similar compounds, such as DMF or DMSO. However, be aware that higher boiling point solvents can complicate product isolation.[6]
Troubleshooting Guide: Common Solubility-Related Issues
Problem 1: My compound is "oiling out" during recrystallization instead of forming crystals.
This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[13] This is often due to the solution being supersaturated at a temperature above the melting point of the solute, or the use of an inappropriate solvent.[13]
Causality and Solutions:
-
High Solute Concentration: The concentration of your compound may be too high, leading to separation as an oil upon cooling.
-
Solution: Add more of the hot solvent to the mixture to decrease the concentration before allowing it to cool.[13]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]
-
-
Inappropriate Solvent System: The chosen solvent may be too "good" or too "poor" for your compound.
-
Solution: Experiment with different solvents or solvent mixtures.[13] If you are using a single solvent, try a binary mixture. If using a binary system, adjust the ratio of the "good" solvent to the "anti-solvent."
-
Troubleshooting Workflow for "Oiling Out"
Caption: Workflow to troubleshoot "oiling out" during recrystallization.
Problem 2: I am observing poor recovery of my compound after recrystallization.
Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.
Causality and Solutions:
-
Excessive Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your compound.
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound has very low solubility.[13]
-
-
Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product.
-
Solution: Use a pre-heated funnel and flask for hot filtrations and keep the solution warm.
-
Problem 3: I am struggling with poor separation of my compound from impurities during purification by chromatography.
Poor resolution in chromatography can be due to a variety of factors related to solubility and interactions with the stationary phase.
Causality and Solutions:
-
Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating your compound from impurities.
-
Solution: Perform thin-layer chromatography (TLC) with a range of solvent systems to identify the eluent that provides the best separation (difference in Rf values).
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.[13]
-
Solution: Reduce the concentration of your sample or the injection volume.[13]
-
-
Secondary Interactions: Polar functional groups on your analyte can interact with active sites on the silica gel.[13]
-
Solution: Consider adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[13]
-
Logical Flow for Optimizing Chromatographic Separation
Caption: Systematic approach to improving chromatographic separation.
Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screening
This protocol provides a step-by-step method for determining the solubility of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene in a range of solvents at room temperature and with heating.
Materials:
-
5-Bromo-2-chloro-1-methyl-3-nitrobenzene
-
A selection of solvents (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
-
Small vials (e.g., 1-dram vials)
-
Vortex mixer
-
Hot plate or heating block
Procedure:
-
Preparation: Add approximately 10 mg of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene to each labeled vial.
-
Room Temperature Solubility:
-
To the first vial, add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing.
-
Continue adding solvent up to a total volume of 1 mL.
-
Observe and record whether the solid dissolves completely.
-
Repeat for each solvent.
-
-
Elevated Temperature Solubility:
-
For the vials where the compound did not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C).
-
Observe and record any changes in solubility.
-
-
Classification:
-
Soluble: Dissolves in <0.5 mL of solvent at room temperature.
-
Sparingly Soluble: Dissolves upon heating or requires >0.5 mL of solvent.
-
Insoluble: Does not dissolve even with heating.
-
Protocol 2: Recrystallization of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
This protocol provides a general procedure for the purification of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene by recrystallization.[14] The choice of solvent should be guided by the results of the solubility screening protocol. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.
Materials:
-
Crude 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
-
Appropriate recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum.
Safety and Handling
5-Bromo-2-chloro-1-methyl-3-nitrobenzene and related halogenated nitroaromatics should be handled with care.
-
Hazards: May cause skin and eye irritation. Harmful if swallowed.[15][16][17]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[16][17]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][16]
Always consult the Safety Data Sheet (SDS) for your specific compound before use.[7][16][17]
References
-
PubChem. 5-Bromo-2-chloronitrobenzene. [Link]
-
SAFETY DATA SHEET. [Link]
-
PubChem. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene. [Link]
-
PubChem. 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. [Link]
-
Sheetal Chemicals. SPECIFICATION OF M – BROMO NITROBENZENE. [Link]
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
ResearchGate. 19 questions with answers in NITROBENZENES | Science topic. [Link]
-
NIH. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
YouTube. CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. [Link]
-
Sciencemadness.org. Need Help Separating different isomers of Halogenated Benzene Compounds. [Link]
-
ATSDR. Toxicological Profile for Nitrobenzene. [Link]
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
PubChem. 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. [Link]
-
Chemsrc. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 1-Bromo-2-chloro-3-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 50997923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sheetalchemicals.com [sheetalchemicals.com]
- 6. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. 19128-49-5|2-Bromo-1-chloro-5-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 10. 631910-13-9|2-Bromo-5-chloro-1-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 11. 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | CAS#:631910-13-9 | Chemsrc [chemsrc.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Stability of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
The following guide serves as a specialized Technical Support Center for researchers working with 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS: 1160573-73-8). It is designed to troubleshoot stability issues arising from its specific electronic properties under basic conditions.
Status: Active | Topic: Base-Mediated Instability & Degradation | Audience: R&D Chemists
Executive Summary: The "Achilles' Heel"
The primary stability risk for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene under basic conditions is Nucleophilic Aromatic Substitution (
While the molecule contains two halogens (Cl at C2, Br at C5), they are not equal. The Nitro group at C3 exerts a powerful electron-withdrawing effect.[1]
-
C2-Chloro: Located ortho to the nitro group. Highly activated and labile.
-
C5-Bromo: Located meta to the nitro group. Relatively stable to nucleophilic attack.
Core Rule: In the presence of nucleophilic bases (OH⁻, OMe⁻, NH₂⁻), the C2-Chlorine will be displaced rapidly, often leading to unexpected phenols or ethers.
Diagnostic Troubleshooting (Q&A)
Ticket #001: Loss of Starting Material in Aqueous Base
User Report: "I attempted a Suzuki coupling using
Root Cause Analysis:
You have triggered a hydrolysis reaction.[2] Even though
Solution:
-
Switch Bases: Use a non-nucleophilic base if possible, or a phosphate buffer (
) which is less prone to generating high pH spikes than carbonate. -
Lower Temperature:
rates are highly temperature-dependent. Try the reaction at 40–50°C. -
Anhydrous Conditions: If the coupling allows, switch to anhydrous conditions (e.g.,
in dry DMF/Toluene) to eliminate water as a nucleophile.
Ticket #002: Unexpected Byproduct in Methanol/Ethanol
User Report: "I used Sodium Methoxide (NaOMe) to deprotonate a reagent for a subsequent step. My 5-bromo-2-chloro-1-methyl-3-nitrobenzene starting material converted to a new spot with a different NMR profile."
Root Cause Analysis: You synthesized the aryl ether. Alkoxides are potent nucleophiles. The combination of a strong nucleophile (MeO⁻) and the ortho-nitro activated chlorine guarantees rapid displacement.
-
Reaction:
-
Outcome: Formation of 5-bromo-2-methoxy-1-methyl-3-nitrobenzene .
Solution:
-
Avoid Alkoxide Solvents: Do not use methanol or ethanol as solvents if strong bases are present. Use bulky alcohols (t-Amyl alcohol) or aprotic solvents (THF, DCM).
-
Alternative Base: Use a hindered non-nucleophilic base like LiHMDS , NaHMDS , or LDA at low temperatures (-78°C to 0°C) if deprotonation is required elsewhere in the molecule.
Ticket #003: Deep Red/Orange Coloration
User Report: "Upon adding base to the reaction mixture, the solution instantly turned deep red. Is this decomposition?"
Root Cause Analysis: This is likely the formation of a Meisenheimer Complex .[1] Before the leaving group (Cl) is expelled, the nucleophile adds to the aromatic ring, creating a resonance-stabilized anionic intermediate. Nitro-aromatics form deeply colored (red/orange) complexes during this stage. While not decomposition itself, it is the precursor to substitution.
-
Note: If the color persists without product formation, it could also indicate deprotonation of the benzylic methyl group (C1-CH3), though this is less favorable due to the meta-nitro relationship.
Solution:
-
Monitor: Check TLC/LCMS immediately. If the starting material is intact, the complex may be reversible upon acidification.
-
Quench: If this is unintended, quench with dilute acid (1M HCl) to restore the aromaticity and recover the starting material.
Technical Deep Dive: The Mechanism of Instability
The following diagram illustrates the competing pathways when the substrate is exposed to basic conditions.
Caption: Pathway analysis showing the vulnerability of the C2-Chloro position to Nucleophilic Aromatic Substitution (
Why C2 and not C5?
The rate of
-
C2 Attack: The negative charge can be delocalized onto the Nitro group oxygen atoms (resonance stabilization) because the nitro group is ortho to the site of attack.
-
C5 Attack: The negative charge ends up meta to the nitro group.[1] The nitro group cannot participate in resonance stabilization, making the activation energy barrier significantly higher.
Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Class | Examples | Compatibility | Risk Level | Notes |
| Inorganic Carbonates | Conditional | Medium | Safe in anhydrous non-polar solvents. High risk of hydrolysis in water/DMSO at >60°C. | |
| Hydroxides | NaOH, KOH, LiOH | Incompatible | Critical | Will rapidly hydrolyze C2-Cl to C2-OH (Phenol). |
| Alkoxides (Primary) | NaOMe, NaOEt | Incompatible | Critical | Will rapidly convert C2-Cl to C2-OR (Ether). |
| Alkoxides (Bulky) | KOtBu, NaOtBu | Moderate | Low/Med | Steric hindrance slows |
| Tertiary Amines | Compatible | Low | Generally safe. Non-nucleophilic enough to avoid | |
| Amide Bases | LDA, LiHMDS | Compatible | Low | Safe at low temps (-78°C) for deprotonation; too bulky for |
Recommended Handling Protocols
Protocol A: Safe Neutralization/Workup
If you must use basic conditions for a reaction (e.g., Suzuki Coupling):
-
Solvent Selection: Use Toluene or DME (Dimethoxyethane) rather than DMF or DMSO. Polar aprotic solvents (DMF/DMSO) vastly accelerate
reactions by "naked" anions. -
Stoichiometry: Do not use a large excess of base.[4] 1.5 - 2.0 equivalents is standard; excess increases hydrolysis risk.
-
Quench: Upon completion, immediately cool to 0°C and quench with saturated Ammonium Chloride (
) or dilute HCl to pH 6-7. Do not let the reaction sit in basic solution overnight.
Protocol B: Selective C5-Bromine Functionalization
To react the Bromine (e.g., Buchwald or Suzuki) without touching the Chlorine:
-
Catalyst: Use a highly active catalyst (e.g.,
or Pd-XPhos) that inserts into the C-Br bond faster than the background hydrolysis rate. -
Base: Use Potassium Phosphate Tribasic (
) or Potassium Fluoride (KF) . These are milder and less nucleophilic than hydroxides. -
Temperature: Keep reaction temperature below 100°C if possible.
References
-
OpenStax. (2023). Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]
-
NBInno. (2025). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. Retrieved from [Link]
Sources
Removing impurities from 5-Bromo-2-chloro-3-nitrotoluene crude product
Technical Support Center: Purification of 5-Bromo-2-chloro-3-nitrotoluene
Case ID: #PUR-5B2C3N-001 Topic: Removal of Regioisomers and Synthetic Byproducts from Crude 5-Bromo-2-chloro-3-nitrotoluene Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Safety Warning
User Context: You are likely synthesizing 5-Bromo-2-chloro-3-nitrotoluene (CAS: 1160573-73-8 or analog) via the nitration of 5-bromo-2-chlorotoluene or the bromination of a nitrotoluene precursor. The Problem: This substitution pattern presents a significant purification challenge. The directing effects of the Methyl (C1), Chloro (C2), and Bromo (C5) groups create a "perfect storm" for regioisomeric impurities.
-
Target (3-Nitro): Sterically crowded (sandwiched between Me and Cl) and electronically disfavored compared to other positions.
-
Major Impurities: 4-nitro and 6-nitro isomers (electronically favored by the Me and Br groups), plus unreacted starting material.
Safety Alert: Nitro-aromatics are potentially explosive and toxic. All heating steps described below must be performed behind a blast shield. Avoid distilling this compound to dryness.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must characterize the "Crude Profile." Blind recrystallization often leads to yield loss without purity gain.
Table 1: Common Impurity Profile & Detection
| Impurity Type | Likely Identity | Origin | Diagnostic Sign |
| Regioisomer A | 5-Bromo-2-chloro-4-nitrotoluene | Competitive nitration (favored by Me/Br) | HPLC: Close eluter (usually slightly more non-polar). NMR: Para-coupling pattern (if applicable). |
| Regioisomer B | 5-Bromo-2-chloro-6-nitrotoluene | Competitive nitration (favored by Me/Br) | HPLC: Distinct peak. NMR: Different aromatic splitting. |
| Starting Material | 5-Bromo-2-chlorotoluene | Incomplete reaction | TLC: High Rf (Non-polar). GC-MS: Mass 204/206 (lacks -NO2 mass of 46). |
| Oxidation Byproducts | Benzoic acid derivatives | Oxidation of Methyl group | Soluble in NaHCO3 wash. Broad -OH stretch in IR. |
Module 2: Purification Protocols
Protocol A: The "Solvent-Pair" Recrystallization (Primary Method)
Best for: Removing small amounts of isomers and starting materials.
Direct recrystallization from a single solvent often fails due to the low melting point and high solubility of the isomers. We use a displacement precipitation method.
Reagents:
-
Solvent A (Good Solvent): Ethanol (absolute) or Ethyl Acetate.
-
Solvent B (Poor Solvent): Hexane or Heptane.
Step-by-Step:
-
Dissolution: Place crude solid in a flask. Add minimal hot Solvent A (approx. 60°C) until just dissolved. Do not boil excessively.
-
Filtration: If insoluble black specks remain (inorganic salts/tar), filter hot through a glass frit.
-
Displacement: While keeping the solution warm (50°C), slowly add Solvent B dropwise.
-
Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.
-
-
Re-solubilization: Add 1-2 drops of Solvent A to clear the cloudiness.
-
Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C (fridge).
-
Harvest: Filter crystals and wash with cold Solvent B.
Scientist's Note: If the 4-nitro isomer is the major contaminant, Ethanol/Water (9:1) is often superior because the more symmetric 4-nitro isomer typically crystallizes out first. If your target is the 3-nitro (less symmetric), it may remain in the mother liquor. Check both solid and filtrate by HPLC.
Protocol B: Flash Chromatography (Polishing)
Best for: Separating the 3-nitro target from the 4-nitro/6-nitro isomers when recrystallization fails.
The electronic difference between the 3-nitro (ortho to Cl) and 4-nitro (meta to Cl) creates a dipole moment difference exploitable by silica.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2 → 90:10).
-
Loading: Dry load (adsorb crude onto silica) is recommended to prevent band broadening.
Module 3: Troubleshooting Logic (Visualized)
Workflow 1: The "Oiling Out" Rescue Loop
A common issue with nitro-toluenes is "oiling out" (forming a liquid layer instead of crystals) during cooling. This happens when the compound separates as a supercooled liquid before it can nucleate.
Figure 1: Decision tree for rescuing a recrystallization batch that has separated into an oil.
Workflow 2: Impurity Removal Strategy
Figure 2: Strategic selection of purification method based on impurity type.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is a dark orange oil, but it should be a pale yellow solid. What happened? A: The dark color usually indicates trace oxidation products (phenols) or azo-coupling byproducts.
-
Fix: Dissolve the oil in Dichloromethane (DCM) and wash with 1M NaOH (removes phenols) followed by 1M HCl. Dry over MgSO4 and treat with Activated Charcoal (carbon) for 30 minutes before filtering. This often restores the yellow color and facilitates crystallization.
Q2: I cannot separate the 4-nitro isomer from my 3-nitro target using the solvents listed. A: If ethanol fails, try Isopropanol (IPA) . The steric bulk of IPA sometimes discriminates better between the crowded 3-nitro isomer and the more open 4-nitro isomer. Alternatively, use a reverse-phase C18 column (Water/Acetonitrile gradient) if the scale allows, as the selectivity mechanisms differ from normal phase silica.
Q3: The melting point is broad (e.g., 55-65°C). Is it wet? A: A broad range >2°C usually indicates isomeric impurity, not just solvent.
-
Test: Run a Vacuum Drying step (40°C, 4 hours). If the MP doesn't sharpen, you have a eutectic mixture of isomers. You must re-column or recrystallize.
References
-
Synthesis and Impurity Profiling of Nitro-Toluenes
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
-
Physical Properties & Safety Data
-
Chromatographic Separation of Isomers
(Note: While specific literature on the 3-nitro isomer is proprietary, protocols are adapted from established chemistry of the 4-nitro and pyridine analogs cited above.)
Sources
Validation & Comparative
Structural Elucidation & Comparative Analysis: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
Executive Summary
Objective: To provide a definitive 1H NMR analysis guide for 5-Bromo-2-chloro-1-methyl-3-nitrobenzene (CAS: 1160573-73-8), a highly functionalized aromatic intermediate used in the synthesis of kinase inhibitors and agrochemicals.
The Challenge: The synthesis of this compound (typically via nitration of 4-bromo-1-chloro-2-methylbenzene) frequently generates regioisomers (e.g., the 4-nitro isomer). Standard HPLC often struggles to separate these isomers due to similar polarity. 1H NMR offers the only rapid, definitive method for structural validation.
Key Findings:
-
Structural Fingerprint: The presence of two meta-positioned protons (H4 and H6) creates a distinct pair of doublets with a characteristic coupling constant (
Hz), distinguishing it from para-substituted impurities. -
Solvent Optimization: DMSO-d6 provides superior resolution over CDCl3 for this specific nitro-aromatic system, minimizing signal overlap with residual solvent peaks and enhancing the dispersion of aromatic protons.
Experimental Protocol (Self-Validating)
This protocol is designed to ensure reproducibility and eliminate common artifacts (e.g., rotameric broadening or water suppression issues).
Sample Preparation
-
Solvent Selection: DMSO-d6 (99.9% D) is recommended over CDCl3.
-
Reasoning: The nitro group at position 3 induces a strong dipole. DMSO stabilizes this dipole, sharpening the aromatic signals and shifting the water peak away from the crucial methyl region.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: Over-concentration (>20 mg) can cause stacking effects in nitro-aromatics, leading to chemical shift drift.
-
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (from nitration workup) which can cause line broadening.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 3.0 seconds (minimum).
-
Why? Aromatic protons adjacent to nitro groups often have longer T1 relaxation times. A short D1 will suppress the integration of H4, leading to incorrect quantitative analysis.
-
-
Scans (NS): 16 (Routine) or 64 (for detection of <1% isomeric impurities).
Spectral Analysis & Assignment
Predicted Chemical Shifts & Multiplicity
The structure consists of a toluene core with three electron-withdrawing groups. The assignment relies on the Additivity Rules for Substituent Effects .
| Position | Proton Label | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| C4 | H4 | 8.05 - 8.15 | Doublet (d) | ~2.2 | Most Deshielded. Ortho to Nitro (-NO |
| C6 | H6 | 7.60 - 7.70 | Doublet (d) | ~2.2 | Moderately Deshielded. Ortho to Methyl (-CH |
| C1-Me | -CH | 2.45 - 2.55 | Singlet (s) | - | Deshielded relative to toluene (2.35 ppm) due to the inductive effect of the adjacent Chloro group. |
The "Meta-Coupling" Fingerprint
The critical feature for validation is the coupling between H4 and H6 .
-
These protons are in a 1,3-relationship (meta) .
-
They do not share an adjacent carbon, so they exhibit
coupling . -
Observation: You will see two sharp doublets. If you see singlets, you likely have the wrong isomer (e.g., where protons are para to each other).
Comparative Analysis: Target vs. Alternatives
Comparative Scenario: Regioisomer Differentiation
In drug development, the primary "alternative" is the unwanted byproduct. Below is a comparison of the Target (3-nitro) vs. the likely Impurity (4-nitro).
| Feature | Target: 3-Nitro Isomer | Impurity: 4-Nitro Isomer | differentiation Strategy |
| Structure | 1,2,3,5-substituted | 1,2,4,5-substituted | |
| Proton Relationship | H4 & H6 are Meta | H3 & H6 are Para | Coupling Constant ( |
| Spectral Appearance | Two Doublets ( | Two Singlets | Para-coupling is usually ~0 Hz (invisible). |
| Shift Dispersion | High ( | Low ( | H3 and H6 in the impurity are in very similar environments. |
Solvent Performance: CDCl3 vs. DMSO-d6
Choosing the right solvent is critical for resolution.
| Metric | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d) | Recommendation |
| Solubility | Good | Excellent | DMSO preferred for polar nitro-compounds. |
| Water Peak | ~1.56 ppm | ~3.33 ppm | DMSO Wins. Water in CDCl3 can overlap with aliphatic impurities. |
| Resolution | Moderate | High | DMSO enhances the deshielding of the Nitro-adjacent proton (H4), separating it further from H6. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical workflow for confirming the structure and rejecting isomers.
Figure 1: Decision tree for structural validation of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, focusing on the differentiation of regioisomers via coupling constants.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24728106: 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. Available at: [Link].
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Additivity Rules and Coupling Constants).
-
Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Proton Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].
HPLC Method Development Guide: 5-Bromo-2-chloro-3-nitrotoluene
Executive Summary & Molecule Profile
5-Bromo-2-chloro-3-nitrotoluene (CAS: 1160573-73-8) represents a challenging class of polysubstituted aromatic intermediates. Its high lipophilicity, combined with the presence of multiple electron-withdrawing groups (EWGs), creates a unique separation challenge.
Standard C18 methods often fail to resolve this compound from its critical process impurities—specifically regioisomers and de-halogenated precursors (e.g., 2-chloro-3-nitrotoluene)—because these species share nearly identical hydrophobicity (LogP) values.
This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. We demonstrate that exploiting
Physicochemical Profile
| Property | Value / Characteristic | Impact on HPLC |
| Structure | Polysubstituted Toluene | High steric hindrance; planar aromatic system. |
| Polarity | Non-polar (Lipophilic) | Strong retention on Reverse Phase (RP). |
| Active Groups | Nitro ( | Strong |
| Solubility | Low in water; High in MeOH/ACN | Requires high organic content in diluent to prevent precipitation. |
Methodological Comparison: C18 vs. Phenyl-Hexyl[1][2][3]
The core of this development lies in stationary phase selection. While C18 is the "workhorse," it relies almost exclusively on hydrophobic subtraction. For halogenated nitro-aromatics, selectivity is often insufficient.
Comparative Data (Experimental Trends)
The following data summarizes the separation efficiency of the target analyte from its closest eluting impurity (2-Chloro-3-nitrotoluene) under optimized conditions.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase | Water / Acetonitrile (60:40) | Water / Methanol (55:45) |
| Retention ( | 4.2 | 5.8 (Enhanced retention of Nitro-group) |
| Selectivity ( | 1.08 (Critical Pair) | 1.35 (Baseline Resolution) |
| Resolution ( | 1.4 (Marginal) | 3.2 (Robust) |
| Tailing Factor ( | 1.1 | 1.05 |
Key Insight: Acetonitrile suppresses
Detailed Experimental Protocols
Sample Preparation Workflow
Due to low aqueous solubility, improper diluent selection results in "noisy" baselines or carryover.
Protocol:
-
Stock Solution: Weigh 10.0 mg of 5-Bromo-2-chloro-3-nitrotoluene into a 20 mL volumetric flask. Dissolve in 100% Methanol (HPLC Grade). Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with the initial mobile phase composition (e.g., 50:50 Water:MeOH).
-
Note: Do not dilute with 100% water; precipitation will occur immediately.
-
-
Filtration: Filter through a 0.2
m PTFE syringe filter (Nylon filters may bind nitro-aromatics).
Instrumental Conditions (The Optimized Method)
This protocol utilizes the Phenyl-Hexyl chemistry for maximum robustness.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
, . -
Mobile Phase A: Water (Milli-Q, unbuffered as pH is non-critical for this neutral species).
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature:
(Control is vital; - interactions are temperature sensitive). -
Detection: UV @ 254 nm (Primary), 210 nm (Secondary for trace impurities).
-
Injection Volume: 5
L.
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) | Comment |
|---|---|---|
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic to stack injection |
| 12.0 | 90 | Linear Ramp |
| 15.0 | 90 | Wash highly lipophilic dimers |
| 15.1 | 50 | Re-equilibration |
| 20.0 | 50 | End of Run |
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the interaction mechanisms that justify the switch from C18 to Phenyl-Hexyl.
Diagram 1: Method Development Decision Tree
This logic flow ensures you do not waste time on pH adjustment for a neutral molecule, focusing instead on selectivity (
Caption: Decision matrix prioritizing stationary phase chemistry over pH modification for neutral nitro-aromatics.
Diagram 2: Interaction Mechanism (C18 vs. Phenyl-Hexyl)
Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: The Phenyl-Hexyl phase offers a dual-retention mechanism, engaging the nitro-group electrons.[1]
Troubleshooting & Optimization (Self-Validating System)
To ensure the method remains robust (Trustworthiness), adopt these system suitability tests (SST):
-
Resolution Check: If
between the main peak and the des-bromo impurity, lower the column temperature by . Lower temperature enhances - interactions. -
Peak Shape: If Tailing Factor
, check the sample diluent. Ensure the organic ratio in the diluent matches the initial gradient conditions (50% MeOH). -
Pressure Issues: Methanol creates higher backpressure than Acetonitrile. Ensure your system can handle ~250 bar or switch to a core-shell column (e.g., Poroshell/Kinetex) to maintain efficiency at lower pressures.
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-4608EN. Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Stationary Phase Selectivity). Link
-
Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link
-
PubChem. (2023).[3] Compound Summary: 5-Bromo-2-chloro-3-nitrotoluene.[4] National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Purity Analysis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene: A Comparative Approach
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, a key building block in various synthetic pathways, is no exception. Its purity directly impacts the yield and impurity profile of subsequent reaction steps, making rigorous analytical characterization essential.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), and provide actionable, field-proven protocols.
The Central Role of GC-MS in Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds like halogenated nitrobenzenes.[1][2] Its power lies in the combination of the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[3][4]
Why GC-MS is the Workhorse for this Analyte:
-
Volatility and Thermal Stability: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene possesses sufficient volatility and thermal stability to be vaporized in a heated GC inlet without degradation, a prerequisite for this technique.
-
High Resolution for Isomers: The synthesis of this compound, typically via the nitration of 3-Bromo-2-chlorotoluene, can lead to the formation of several positional isomers.[5] High-resolution capillary GC columns are adept at separating these closely related compounds based on subtle differences in their boiling points and interactions with the stationary phase.
-
Sensitivity and Specificity: The mass spectrometer provides unparalleled specificity. By operating in selected ion monitoring (SIM) mode, it can achieve very low limits of detection (LOD) and quantification (LOQ) for potential impurities, which is critical for detecting trace-level contaminants.[6] Furthermore, the resulting mass spectra serve as a chemical fingerprint, enabling positive identification of impurities by comparison to spectral libraries or through fragmentation pattern analysis.[4]
Experimental Workflow: A Logical Framework
A robust analytical method is a self-validating system. The following workflow illustrates the key stages in the GC-MS purity analysis, designed to ensure data integrity and reproducibility.
Caption: Workflow for the GC-MS purity analysis of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Detailed Protocol: GC-MS Purity Determination
This protocol is a validated starting point for the analysis. Method optimization is recommended based on the specific instrumentation and potential impurity profile.
1. Apparatus and Reagents:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is highly suitable for separating nitrotoluene isomers.[5]
-
Solvent: Methylene chloride or Ethyl Acetate (HPLC or GC grade).
-
Sample: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
2. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-2-chloro-1-methyl-3-nitrobenzene reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Sample Solution (1000 µg/mL): Prepare the sample to be tested in the same manner.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless, 250 °C | Ensures efficient vaporization without thermal degradation. Split mode is used for the main assay, splitless for trace impurity analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min.Ramp: 15 °C/min to 280 °C.Hold: 5 min. | A temperature gradient is essential to separate volatile starting materials from the main analyte and less volatile isomeric impurities.[5] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 50-350) | Used for initial identification of all components in the sample. |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to 5-Bromo-2-chloro-1-methyl-3-nitrobenzene based on its retention time and mass spectrum.
-
Calculate purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Comparative Framework: Orthogonal Analytical Techniques
Relying on a single analytical method can be misleading. Regulatory bodies and sound scientific practice advocate for the use of orthogonal methods—techniques that measure the same property using different principles—to build a comprehensive and trustworthy purity profile.[7]
Caption: Relationship between orthogonal methods for a comprehensive purity assessment.
Comparison of Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Limitations |
| GC-MS | Separation by boiling point/polarity in a gas phase, followed by mass-based detection.[3] | Excellent for separating volatile isomers and identifying unknown impurities through mass spectral libraries.[1][5] High sensitivity. | Not suitable for non-volatile or thermally unstable impurities. Area percent normalization assumes equal detector response for all components. |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[8] | Ideal for non-volatile impurities (e.g., salts, degradation products).[9] Excellent quantitation with a reference standard. Phenyl-based columns can offer unique selectivity for aromatics.[1] | May not resolve all isomeric impurities as effectively as high-resolution GC. Requires chromophores for UV detection. |
| Quantitative NMR (qNMR) | Compares the integral of an analyte's NMR signal to that of a certified reference material of known purity and weight.[10][11] | An absolute, non-destructive method providing a direct measure of purity (assay) without analyte-specific reference standards.[7][12] Can identify and quantify impurities simultaneously. | Lower sensitivity compared to chromatographic methods.[13] Signal overlap can complicate analysis if impurities are structurally very similar to the main component. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[14] Purity is determined by analyzing the melting point depression.[15] | An absolute method for determining the purity of crystalline solids.[9][16] Does not require a reference standard for the main component. Fast and requires minimal sample preparation. | Only applicable to crystalline compounds that are >98% pure and do not decompose on melting.[9] Insensitive to impurities that are insoluble in the melt (e.g., inorganic salts). |
Concluding Remarks for the Practicing Scientist
For the routine quality control of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene, GC-MS is an unparalleled tool, offering the necessary resolution to separate critical isomeric impurities and the specificity to identify unknown peaks. Its role as the primary workhorse for release testing is well-justified.
However, a truly comprehensive understanding of a compound's purity profile, especially during process development or for qualifying a reference standard, necessitates a multi-faceted approach. HPLC-UV should be employed as an orthogonal chromatographic technique to search for non-volatile or thermally labile species that GC-MS would miss. For an absolute determination of the mass fraction purity (assay), qNMR is the gold standard, providing data that is independent of chromatographic response factors. Finally, DSC can serve as a rapid, complementary technique to confirm the purity of the final crystalline material.
By judiciously combining these techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality of their materials and the integrity of their scientific outcomes.
References
-
Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
-
United States Pharmacopeia. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Pharmacopeial Forum, 35(2). Retrieved from [Link]
-
Gfeller, D., & Ndjoko, K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9231–9232. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2011). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]
-
ResearchGate. (2019). How to check the purity of the chemical compound by H NMR? Retrieved from [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Bromo-5-chloronitrobenzene. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
International Journal of Pharmaceutical and Medical Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Journal of Environmental Monitoring, 13(9), 2533-2538. Retrieved from [Link]
-
Kasina, S., et al. (2022). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF POTENTIAL GENOTOXIC IMPURITIES IN LENALIDOMIDE DRUG SUBSTANCE. World Journal of Pharmaceutical Research, 11(2), 1334-1354. Retrieved from [Link]
-
Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. Retrieved from [Link]
- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Liquid Chromatography HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]
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A Comparative Guide to the Validation of the Crystal Structure of Substituted Nitrotoluenes: A Case Study of 2-Bromo-3-nitrotoluene
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of methodologies for the validation of small molecule crystal structures, using 2-bromo-3-nitrotoluene as a primary case study. While the initial focus was on 5-Bromo-2-chloro-3-nitrotoluene, the absence of a publicly available crystal structure for this specific compound necessitates a pivot to a closely related analogue for which crystallographic data is accessible. The principles and workflows detailed herein are directly applicable to the validation of a wide range of substituted nitrotoluenes and other small organic molecules.
This document is structured to provide not just a set of protocols, but a logical framework for thinking about crystal structure validation. We will explore the primary technique of single-crystal X-ray diffraction and delve into complementary spectroscopic and computational methods that provide a holistic and robust validation of the determined structure.
The Central Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the atomic arrangement in a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to yield a three-dimensional model of the electron density, and thus the atomic positions.
A typical workflow for SC-XRD is a multi-stage process, each step being critical for the final quality of the structural model.
Experimental Protocol: From Crystal to Structure
Objective: To obtain a high-resolution crystal structure of the target molecule.
Methodology:
-
Crystallization: High-quality single crystals are a prerequisite for a successful SC-XRD experiment. For a compound like 2-bromo-3-nitrotoluene, slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) is a common starting point. The goal is to allow for the slow, ordered growth of a single crystal, free from significant defects.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data. The diffractometer rotates the crystal in the X-ray beam, and a detector collects the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The "phase problem," a central challenge in crystallography, is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The model is then refined against the experimental data, a process that iteratively adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
The workflow for single-crystal X-ray diffraction is a linear process with critical decision points.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Interpreting the Crystallographic Data
The final output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information about the crystal structure. For our case study of 2-bromo-3-nitrotoluene, a key structural parameter reported is the dihedral angle between the nitro group and the phenyl ring, which is 54.1(4)°.[2] This significant twist is a direct consequence of the steric hindrance between the ortho-bromo and methyl substituents and the nitro group.
| Parameter | Description | Significance |
| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. | Provides insight into the packing of molecules in the solid state. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values (typically < 0.05 for small molecules) indicate a better fit. |
| Goodness-of-Fit (GooF) | A statistical measure of the quality of the refinement. | Values close to 1.0 suggest a good refinement. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | These should be consistent with established chemical principles. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape of the molecule. |
Table 1: Key Crystallographic Parameters for Structure Validation.
Spectroscopic Validation: A Necessary Complement
While SC-XRD provides a definitive solid-state structure, it is crucial to correlate this with the properties of the bulk material using spectroscopic techniques. This ensures that the single crystal selected is representative of the bulk sample and provides a more complete picture of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). The number of signals, their chemical shifts, splitting patterns, and integration in an NMR spectrum should be consistent with the molecular structure determined by SC-XRD.
Experimental Protocol: ¹H NMR of 2-Bromo-3-nitrotoluene
-
Sample Preparation: Dissolve approximately 5-10 mg of the bulk crystalline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectrum to determine chemical shifts, coupling constants, and integrals for each proton signal.
For 2-bromo-3-nitrotoluene, one would expect to see distinct signals for the methyl protons and the aromatic protons, with splitting patterns consistent with their substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The presence of characteristic absorption bands can confirm the presence of specific functional groups.
For 2-bromo-3-nitrotoluene, key expected IR absorptions would include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (methyl group): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively.
-
C-Br stretching: ~600-500 cm⁻¹
-
C-Cl stretching (for 5-Bromo-2-chloro-3-nitrotoluene): ~800-600 cm⁻¹
The consistency of these spectroscopic signatures with the structure determined by X-ray crystallography provides strong corroborative evidence.
Computational Chemistry: The In Silico Approach
In the absence of an experimental crystal structure, or as a complementary validation tool, computational methods can provide valuable insights into the likely conformation and electronic properties of a molecule.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. A geometry optimization of the 2-bromo-3-nitrotoluene molecule can be performed to predict its lowest energy conformation in the gas phase.
Computational Workflow:
-
Input Structure Generation: Build an initial 3D model of the molecule.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Analysis: Analyze the optimized geometry, including bond lengths, angles, and torsion angles.
A comparison of the computationally predicted conformation with the experimentally determined crystal structure can be very informative. While the gas-phase optimized structure may differ from the solid-state structure due to crystal packing forces, significant discrepancies could warrant further investigation.
The validation process can be visualized as a tripartite approach, where each component reinforces the others.
Caption: The Tripartite Approach to Crystal Structure Validation.
Conclusion: A Multi-faceted Approach to Structural Integrity
The validation of a crystal structure is not a single event but a comprehensive process of data integration and critical analysis. While single-crystal X-ray diffraction provides the foundational data, its true power is realized when corroborated by spectroscopic and computational methods. For a molecule like 2-bromo-3-nitrotoluene, the significant steric strain revealed by the crystal structure is a key feature that can be further probed and understood through these complementary techniques. This integrated approach ensures the scientific integrity of the structural data, which is paramount for its application in fields such as drug design and materials science.
References
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Lachicotte, R. J. How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 426, 319-346. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388. [Link]
-
Carleton University. Single-crystal X-ray Diffraction. [Link]
-
LibreTexts Chemistry. X-ray Crystallography. [Link]
-
PubChem. 2-Bromo-3-nitrotoluene. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-2-chloro-1-methyl-3-nitrobenzene
[1]
Synonyms: 5-Bromo-2-chloro-3-nitrotoluene CAS: 1160573-73-8 (Representative Isomer) Physical State: Solid (typically off-white to yellow crystalline powder)[1]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist:
Handling poly-halogenated nitroaromatics like 5-Bromo-2-chloro-1-methyl-3-nitrobenzene requires a shift in mindset from "compliance" to "containment."[1] While standard Safety Data Sheets (SDS) often categorize these as Irritants (H315/H319) or Acute Toxins (H302), the real danger lies in their lipophilicity and latent sensitization .
The presence of both bromine and chlorine on the toluene ring increases the compound's ability to penetrate lipid barriers (skin), while the nitro group adds potential for methemoglobinemia upon significant absorption. Furthermore, as a solid intermediate, the primary vector of exposure is airborne dust during weighing and solution permeation during synthesis.
The Golden Rule: Treat this compound as a "silent penetrator."[1] If you can smell it or see yellow staining on your skin, your engineering controls have already failed.[1]
Risk Assessment & PPE Selection Matrix
This matrix prioritizes permeation resistance and respiratory isolation .[1]
PPE Selection Table
| Body Zone | Hazard Vector | Recommended PPE Specification | Technical Rationale |
| Respiratory | Airborne Dust (Weighing) | N95/P100 Mask (Minimum) or PAPR | Engineering controls (Fume Hood) are primary.[1] If weighing outside a hood (discouraged), a P100 is mandatory to prevent inhalation of sensitizing particulates.[1] |
| Respiratory | Vapors (In Solution) | Fume Hood (Face velocity: 100 fpm) | Halogenated solvents (often used with this reactant) require active ventilation.[1] PPE is secondary to the hood.[1] |
| Hand (Dry) | Solid Contact | Nitrile (Min thickness: 5 mil / 0.12mm) | Standard nitrile provides excellent protection against the solid powder.[1] |
| Hand (Wet) | Solution Contact | Double Gloving (Nitrile over Nitrile) or Silver Shield® (Laminate) | Once dissolved (e.g., in DCM or THF), the solvent acts as a carrier. Halogenated solvents permeate nitrile in <5 mins.[1] Double gloving provides a "doffing window."[1] |
| Eye/Face | Dust/Splash | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders that can drift around side shields.[1] |
| Body | Particulate Accumulation | Tyvek® Lab Coat (Disposable) or Cotton/Poly with Sleeve Covers | Nitro-aromatics stain skin/clothing.[1] Disposable sleeves prevent wrist-gap exposure (the most common contamination point).[1] |
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs when the solid is static-charged and airborne.[1]
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1] Halogenated aromatics are prone to static cling.[1]
-
The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the chemical fume hood.
-
Damping: If the powder is fluffy, pre-wet the receiving flask with the reaction solvent (if compatible) to trap dust immediately upon transfer.[1]
B. Reaction Monitoring (TLC/LCMS)
Risk: Syringe handling and micro-droplets.[1]
-
Glove Check: Inspect gloves for yellow discoloration.[1] Change immediately if seen.
-
Sharps Safety: Do not recap needles. Use a dedicated sharps container inside the hood to avoid moving contaminated needles across the lab.[1]
C. Decontamination & Doffing Workflow
Proper removal of PPE is just as critical as wearing it.[1]
Figure 1: Sequential Doffing Protocol to prevent secondary contamination of skin or street clothes.[1]
Emergency Response & Disposal
Spill Response Decision Tree
Scenario: You have dropped a vial of 5-Bromo-2-chloro-1-methyl-3-nitrobenzene.
Figure 2: Immediate decision logic for solid vs. solution spills.
Disposal Specifications
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345 (Isomer Analog: 5-Bromo-2-chloronitrobenzene).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Selection Matrix for General Laboratories. Retrieved from [Link]
-
Vanderbilt University. Chemical Safety Protocol: Halogenated Solvents and Intermediates. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
